molecular formula C7H10N2O2 B079948 4-(Cyanoacetyl)morpholine CAS No. 15029-32-0

4-(Cyanoacetyl)morpholine

Cat. No.: B079948
CAS No.: 15029-32-0
M. Wt: 154.17 g/mol
InChI Key: AUZPMUJGZZSMCP-UHFFFAOYSA-N
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Description

4-(Cyanoacetyl)morpholine is a valuable chemical reagent in organic synthesis and medicinal chemistry research. It serves as a key precursor for the synthesis of diverse heterocyclic compounds, particularly through Knoevenagel condensation and Michael addition reactions . These reactions are fundamental for constructing molecular scaffolds with potential biological activity. In research settings, this compound has been utilized in the design and development of cholinesterase inhibitors . Such inhibitors are investigated for their potential role in addressing the cholinergic deficit associated with Alzheimer's disease, and this compound can be used to create structures that interact with enzyme targets like acetylcholinesterase (AChE) . The morpholine ring is a ubiquitous pharmacophore in drug discovery, often incorporated to fine-tune the physicochemical properties, solubility, and metabolic stability of lead compounds . Researchers value this compound for its versatility in generating compound libraries for biological screening. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-morpholin-4-yl-3-oxopropanenitrile
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InChI

InChI=1S/C7H10N2O2/c8-2-1-7(10)9-3-5-11-6-4-9/h1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AUZPMUJGZZSMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70864550
Record name 4-Morpholinepropanenitrile, .beta.-oxo-
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Molecular Weight

154.17 g/mol
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CAS No.

15029-32-0
Record name 4-(Cyanoacetyl)morpholine
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Record name 4-Morpholinepropanenitrile, .beta.-oxo-
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Record name 4-(cyanoacetyl)morpholine
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Cyanoacetyl)morpholine (CAS: 15029-32-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyanoacetyl)morpholine is a versatile organic compound featuring a morpholine ring attached to a cyanoacetyl group. This unique structure, combining a reactive cyanoacetyl moiety with the pharmaceutically relevant morpholine scaffold, makes it a valuable building block in synthetic organic chemistry and a compound of interest in medicinal chemistry and drug development. The morpholine ring is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties such as solubility and metabolic stability. The cyanoacetyl group, with its active methylene protons, is a key participant in a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation.

This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, spectroscopic data, a plausible synthesis protocol, and its reactivity.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
CAS Number 15029-32-0[1][2]
Molecular Formula C₇H₁₀N₂O₂[1][2]
Molecular Weight 154.17 g/mol [1][2]
Appearance Cream to pale brown powder[2]
Melting Point 84.0 - 91.0 °C[2]
IUPAC Name 3-(morpholin-4-yl)-3-oxopropanenitrile[1][2]
Synonyms N-Cyanoacetylmorpholine, 3-morpholino-3-oxopropanenitrile[1]

Spectroscopic Data

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the morpholine ring and the methylene group of the cyanoacetyl moiety.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 3.7 (t, J=~5 Hz)Triplet4H-O-CH₂- protons of morpholine
~ 3.5 (t, J=~5 Hz)Triplet4H-N-CH₂- protons of morpholine
~ 3.4 (s)Singlet2H-CO-CH₂-CN protons
¹³C NMR Spectroscopy (Carbon NMR)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~ 165C=O (amide carbonyl)
~ 115C≡N (nitrile)
~ 66-O-CH₂- carbons of morpholine
~ 45-N-CH₂- carbons of morpholine
~ 25-CO-CH₂-CN carbon
IR Spectroscopy (Infrared)

The IR spectrum is useful for identifying the key functional groups present in the molecule.[1]

Wavenumber (cm⁻¹)Functional Group Assignment
~ 2250C≡N stretch (nitrile)
~ 1650C=O stretch (amide)
~ 1115C-O-C stretch (ether in morpholine)
2850-3000C-H stretch (aliphatic)
Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

m/z ValueAssignment
154.07[M]⁺ (Molecular ion)
86.06[M - C₃H₂NO]⁺ (Morpholine fragment)

Experimental Protocols

Plausible Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible method can be adapted from the synthesis of similar N-acylmorpholine derivatives.[3][4] The reaction involves the acylation of morpholine with a suitable cyanoacetic acid derivative, such as ethyl cyanoacetate or cyanoacetyl chloride. A likely procedure using ethyl cyanoacetate is detailed below.

Reaction Scheme:

Morpholine + Ethyl Cyanoacetate → this compound + Ethanol

Materials:

  • Morpholine (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • Sodium methoxide (catalytic amount)

  • Toluene (solvent)

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add morpholine and toluene.

  • Add a catalytic amount of sodium methoxide to the mixture.

  • Slowly add ethyl cyanoacetate to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product is then purified by recrystallization from ethanol to yield this compound as a solid.

Reactivity and Applications

The primary reactivity of this compound stems from the active methylene group (-CH₂-) positioned between the electron-withdrawing carbonyl and cyano groups. This makes the methylene protons acidic and susceptible to deprotonation by a base, forming a stabilized carbanion.

Knoevenagel Condensation

A key application of this compound is its use in the Knoevenagel condensation. This reaction involves the condensation of the active methylene compound with an aldehyde or ketone, catalyzed by a base, to form a new carbon-carbon double bond.

General Reaction:

R-CHO + this compound → R-CH=C(CN)CO-morpholine + H₂O

This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds, which are important intermediates in the production of pharmaceuticals and other fine chemicals.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification morpholine Morpholine mixing Combine reactants in Toluene morpholine->mixing ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->mixing catalyst Sodium Methoxide (catalyst) catalyst->mixing solvent Toluene (solvent) solvent->mixing reflux Reflux for 4-6 hours mixing->reflux cooling Cool to room temperature reflux->cooling evaporation Remove Toluene (Rotary Evaporator) cooling->evaporation recrystallization Recrystallize from Ethanol evaporation->recrystallization product This compound (Solid Product) recrystallization->product

Caption: Proposed experimental workflow for the synthesis of this compound.

Knoevenagel Condensation Mechanism

The diagram below outlines the logical steps of the Knoevenagel condensation, a key reaction involving this compound.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_mechanism Mechanism Steps active_methylene This compound step1 1. Deprotonation: Base removes a proton from the active methylene group, forming a carbanion. active_methylene->step1 carbonyl Aldehyde/Ketone (R-CHO) step2 2. Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon. carbonyl->step2 base Base (e.g., Piperidine) base->step1 step1->step2 step3 3. Protonation: The resulting alkoxide is protonated by the conjugate acid of the base. step2->step3 step4 4. Dehydration: Elimination of a water molecule to form the C=C double bond. step3->step4 product α,β-Unsaturated Product step4->product

Caption: General mechanism of the Knoevenagel condensation with this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its straightforward preparation and the reactivity of its active methylene group in reactions such as the Knoevenagel condensation make it a useful tool for the construction of more complex molecules. The presence of the morpholine moiety suggests its potential for incorporation into novel drug candidates, warranting further investigation into its biological activities. This guide provides a foundational understanding of its core properties to aid researchers in its application.

References

An In-Depth Technical Guide to 4-(Cyanoacetyl)morpholine: Molecular Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(cyanoacetyl)morpholine, a versatile heterocyclic compound. This document details its molecular structure, physicochemical properties, and its significant role as a building block in the synthesis of various heterocyclic systems. Detailed experimental protocols for its synthesis and subsequent reactions are provided, alongside a summary of its quantitative data.

Molecular Structure and Properties

This compound, with the IUPAC name 3-morpholin-4-yl-3-oxopropanenitrile, is a heterocyclic compound featuring a morpholine ring attached to a cyanoacetyl group.[1][2][3] The presence of both the cyano and carbonyl functionalities, along with the morpholine moiety, imparts a unique reactivity to the molecule, making it a valuable intermediate in organic synthesis.[1]

The molecular formula of this compound is C₇H₁₀N₂O₂, and its molecular weight is approximately 154.17 g/mol .[1][2][3] The structure is represented by the SMILES notation C1COCCN1C(=O)CC#N.

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₁₀N₂O₂[1][2][3]
Molecular Weight 154.17 g/mol [1][2][3]
IUPAC Name 3-morpholin-4-yl-3-oxopropanenitrile[1][3]
CAS Number 15029-32-0[2]
Appearance Cream to pale brown powder[3]
Melting Point 84.0-91.0 °C[3]
Form Powder[3]

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic acyl substitution of a cyanoacetic acid derivative with morpholine. A representative experimental protocol is detailed below. This procedure is based on analogous reactions of morpholine with acylating agents.

Experimental Protocol: Synthesis of this compound

Materials:

  • Morpholine

  • Ethyl cyanoacetate

  • Triethylamine

  • Diethyl ether

  • Crushed ice

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, a mixture of morpholine (0.1 mol), diethyl ether (150 ml), and triethylamine (0.1 mol) is prepared.

  • The flask is cooled in an ice bath to a temperature of 5-10°C.

  • Ethyl cyanoacetate (0.1 mol) is added dropwise to the stirred reaction mixture while maintaining the temperature between 5-10°C.

  • After the addition is complete, the reaction mixture is stirred for 6 hours at room temperature.

  • The mixture is then left to stand for 24 hours at room temperature.

  • The reaction mixture is poured into crushed ice, leading to the precipitation of the solid product.

  • The solid is collected by filtration, washed with cold water, and then dried.

  • The crude product is recrystallized from an ethanol/water mixture to yield pure this compound.

Synthetic Applications

This compound is a valuable precursor in the synthesis of a variety of heterocyclic compounds, including pyrazoles, pyrimidines, and thiazoles.[1] The reactivity of the cyanoacetyl group allows for its participation in condensation reactions with various nucleophiles.[1]

Synthesis of Pyrazole Derivatives

A prominent application of this compound is in the synthesis of pyrazole derivatives through its reaction with hydrazines. The general workflow for this synthesis is depicted in the diagram below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Process cluster_product Product 4_cyanoacetylmorpholine This compound reaction_vessel Reaction Vessel (Solvent, e.g., Ethanol) 4_cyanoacetylmorpholine->reaction_vessel hydrazine Hydrazine Derivative (e.g., Hydrazine Hydrate) hydrazine->reaction_vessel condensation Cyclocondensation reaction_vessel->condensation workup Work-up & Purification (e.g., Filtration, Recrystallization) condensation->workup pyrazole Substituted Pyrazole Derivative workup->pyrazole

Caption: Synthetic workflow for the preparation of pyrazole derivatives from this compound.

Experimental Protocol: Synthesis of a 5-Amino-1H-pyrazole Derivative

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A solution of this compound (10 mmol) in absolute ethanol is prepared in a round-bottom flask.

  • Hydrazine hydrate (10 mmol) is added to the solution.

  • The reaction mixture is refluxed for a specified time (typically several hours), with the progress of the reaction monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature, which may induce crystallization of the product.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired 5-amino-1H-pyrazole derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Conclusion

This compound is a readily accessible and highly versatile synthetic intermediate. Its unique molecular structure, combining the reactivity of a cyanoacetyl group with the stable morpholine scaffold, makes it an important tool for medicinal chemists and researchers in drug discovery. The straightforward protocols for its synthesis and its utility in constructing a diverse range of heterocyclic compounds underscore its significance in modern organic synthesis. Further exploration of its reactivity is likely to unveil new applications in the development of novel therapeutic agents and functional materials.

References

An In-depth Technical Guide on the Synthesis and Characterization of 4-(Cyanoacetyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(cyanoacetyl)morpholine, a valuable building block in medicinal chemistry and organic synthesis. This document details a probable synthetic protocol, physical and chemical properties, and in-depth characterization data from various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is presented in structured tables for clarity and ease of comparison. Additionally, a logical workflow for the synthesis and characterization of this compound is provided as a Graphviz diagram.

Chemical and Physical Properties

This compound, also known as 3-morpholin-4-yl-3-oxopropanenitrile, is a stable, solid organic compound. Its key properties are summarized in the table below.

PropertyValueReference
IUPAC Name 3-(morpholin-4-yl)-3-oxopropanenitrile
Synonyms N-Cyanoacetylmorpholine, 4-Cyanoacetylmorpholine
CAS Number 15029-32-0
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Appearance Cream to pale brown powder
Melting Point 85-88 °C
Assay (GC) ≥97.5%

Synthesis of this compound

The synthesis of this compound can be achieved via the nucleophilic acyl substitution of a suitable cyanoacetylating agent with morpholine. A common and effective method involves the reaction of morpholine with ethyl cyanoacetate. In this reaction, the nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is typically carried out at elevated temperatures to drive the reaction to completion, with the evolution of ethanol as a byproduct.

Experimental Protocol

Materials:

  • Morpholine

  • Ethyl cyanoacetate

  • Toluene (or another suitable high-boiling point solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add morpholine (1.0 equivalent) and ethyl cyanoacetate (1.1 equivalents).

  • Add a suitable solvent such as toluene to the flask.

  • Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with water to remove any unreacted morpholine and other water-soluble impurities.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound as a solid.

Characterization

The synthesized this compound can be thoroughly characterized using various spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show characteristic signals for the methylene protons of the morpholine ring and the methylene protons adjacent to the cyano group.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.65t4H-CH₂-O-
~ 3.50t4H-CH₂-N-
~ 3.40s2H-CO-CH₂-CN

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display distinct peaks for the carbonyl carbon, the cyano carbon, and the four unique methylene carbons of the morpholine ring.

Chemical Shift (δ) ppmAssignment
~ 165C=O
~ 115CN
~ 66-CH₂-O-
~ 45-CH₂-N-
~ 25-CO-CH₂-CN

Note: Predicted chemical shifts. Actual values may vary depending on the solvent.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityFunctional Group
~ 2250MediumC≡N stretch
~ 1650StrongC=O stretch (amide)
~ 1115StrongC-O-C stretch (ether)
2850-3000Medium-StrongC-H stretch (aliphatic)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

m/zInterpretation
154.17[M]⁺ (Molecular Ion)
86[M - COCH₂CN]⁺
68[M - morpholine]⁺

Note: Fragmentation is predicted based on common fragmentation patterns.

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Synthesis_Characterization_Workflow cluster_reactants Reactants cluster_workup Workup & Purification cluster_characterization Characterization Morpholine Morpholine Synthesis Synthesis (Reflux in Toluene) Morpholine->Synthesis EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Synthesis Workup Aqueous Workup Synthesis->Workup Cooling Drying Drying of Organic Layer Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct NMR NMR Spectroscopy (¹H and ¹³C) FinalProduct->NMR FTIR FT-IR Spectroscopy FinalProduct->FTIR MS Mass Spectrometry FinalProduct->MS MP Melting Point Analysis FinalProduct->MP

Synthesis and Characterization Workflow

An In-depth Technical Guide to 3-morpholin-4-yl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 3-morpholin-4-yl-3-oxopropanenitrile

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-morpholin-4-yl-3-oxopropanenitrile, a versatile building block in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

3-morpholin-4-yl-3-oxopropanenitrile, also commonly known as 4-(cyanoacetyl)morpholine, is a stable, solid organic compound. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 15029-32-0[1][2]
Molecular Formula C₇H₁₀N₂O₂[1][2]
Molecular Weight 154.17 g/mol [1]
Appearance Cream to pale brown powder[2]
Melting Point 84.0-91.0 °C[2]
Assay (GC) ≥97.5%[2]
SMILES O=C(CC#N)N1CCOCC1[2]
InChI Key AUZPMUJGZZSMCP-UHFFFAOYSA-N[2]

Spectral Data

The structural features of 3-morpholin-4-yl-3-oxopropanenitrile can be confirmed through various spectroscopic techniques. Key spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹³C NMR spectrum, four distinct signals are expected: one for the carbonyl carbon, one for the nitrile carbon, one for the methylene carbon of the cyanoacetyl group, and two for the carbons of the morpholine ring.

Infrared (IR) Spectroscopy

The IR spectrum of 3-morpholin-4-yl-3-oxopropanenitrile would be characterized by the following key absorption bands:

Functional GroupApproximate Wavenumber (cm⁻¹)
C≡N (Nitrile)2250 - 2200
C=O (Amide)1680 - 1630
C-O-C (Ether)1150 - 1085
C-N (Amine)1250 - 1020

Experimental Protocols

Synthesis of 3-morpholin-4-yl-3-oxopropanenitrile

A common synthetic route to 3-morpholin-4-yl-3-oxopropanenitrile involves the reaction of ethyl cyanoacetate with morpholine. This reaction is a nucleophilic acyl substitution where the nitrogen of the morpholine attacks the electrophilic carbonyl carbon of the ethyl cyanoacetate, leading to the displacement of the ethoxide leaving group.

General Protocol:

  • To a solution of morpholine (1.1 equivalents) in a suitable solvent such as ethanol or toluene, add ethyl cyanoacetate (1.0 equivalent).

  • The reaction mixture is then heated to reflux for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 3-morpholin-4-yl-3-oxopropanenitrile.

Knoevenagel Condensation

The active methylene group in 3-morpholin-4-yl-3-oxopropanenitrile, situated between the electron-withdrawing nitrile and carbonyl groups, makes it an excellent substrate for Knoevenagel condensation reactions with aldehydes and ketones.

Representative Protocol for Knoevenagel Condensation with Benzaldehyde:

  • In a round-bottom flask, dissolve 3-morpholin-4-yl-3-oxopropanenitrile (1.0 equivalent) and benzaldehyde (1.0 equivalent) in a suitable solvent like ethanol or toluene.

  • Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 equivalents).

  • The reaction mixture is heated to reflux for 2-6 hours, with the removal of water using a Dean-Stark apparatus if necessary.

  • The reaction progress is monitored by TLC.

  • Once the reaction is complete, the mixture is cooled, and the solvent is evaporated.

  • The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to afford the corresponding condensed product.

Synthesis of Pyrazole Derivatives

3-morpholin-4-yl-3-oxopropanenitrile is a valuable precursor for the synthesis of various heterocyclic compounds, including pyrazoles. The reaction with hydrazine or its derivatives leads to the formation of a pyrazole ring.

Protocol for the Synthesis of a Pyrazole Derivative:

  • A mixture of 3-morpholin-4-yl-3-oxopropanenitrile (1.0 equivalent) and hydrazine hydrate (1.1 equivalents) in ethanol is heated at reflux for 6-12 hours.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is then triturated with a suitable solvent, such as diethyl ether, to induce crystallization.

  • The solid product is collected by filtration, washed with a cold solvent, and dried to give the desired pyrazole derivative.

Visualizations

Experimental Workflow for Pyrazole Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of a pyrazole derivative from 3-morpholin-4-yl-3-oxopropanenitrile.

experimental_workflow reagents Reactants: - 3-morpholin-4-yl-3-oxopropanenitrile - Hydrazine Hydrate - Ethanol (Solvent) reaction Reaction: - Mix reactants in a round-bottom flask. - Heat to reflux for 6-12 hours. - Monitor by TLC. reagents->reaction 1. Mixing & Heating workup Work-up: - Cool to room temperature. - Remove solvent under reduced pressure. reaction->workup 2. Cooling & Concentration purification Purification: - Triturate with diethyl ether. - Collect solid by filtration. - Wash with cold solvent and dry. workup->purification 3. Isolation product Final Product: Pyrazole Derivative purification->product 4. Characterization

References

Spectroscopic Profile of 4-(Cyanoacetyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-(Cyanoacetyl)morpholine, a molecule of interest in synthetic and medicinal chemistry. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. Detailed experimental protocols for acquiring this spectral data are also provided to aid in the characterization of this and structurally related compounds.

Chemical Structure and Properties

  • IUPAC Name: 3-morpholin-4-yl-3-oxopropanenitrile[1]

  • Molecular Formula: C₇H₁₀N₂O₂[1]

  • Molecular Weight: 154.17 g/mol [1]

  • CAS Number: 15029-32-0[1]

Predicted Spectral Data

While experimental spectra for this compound are available in databases such as PubChem's SpectraBase, direct access to the raw data for detailed analysis is not always publicly available.[1] The following tables summarize the predicted spectral data based on the known structure of the molecule and established spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the morpholine ring and the methylene group of the cyanoacetyl moiety. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent oxygen, nitrogen, and carbonyl groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.70Triplet4HO(CH₂CH₂)₂N-
~ 3.50Triplet4HO(CH₂CH₂)₂N-
~ 3.40Singlet2H-C(=O)CH₂CN

Disclaimer: These are predicted chemical shifts. Actual experimental values may vary depending on the solvent and other experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 165C=O (Amide)
~ 116CN (Nitrile)
~ 66O(CH₂)₂
~ 45N(CH₂)₂
~ 25-CH₂CN

Disclaimer: These are predicted chemical shifts. Actual experimental values may vary depending on the solvent and other experimental conditions.

FT-IR (Fourier-Transform Infrared) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule. Key absorptions are expected for the nitrile, amide, and ether functionalities.

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~ 2250MediumC≡N stretch (Nitrile)
~ 1650StrongC=O stretch (Amide)
2950 - 2850Medium-StrongC-H stretch (Aliphatic)
~ 1115StrongC-O-C stretch (Ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ is expected at an m/z corresponding to its molecular weight.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
154Moderate[M]⁺ (Molecular Ion)
86High[M - C₃H₂NO]⁺ (Loss of cyanoacetyl group)
68Moderate[C₃H₂NO]⁺ (Cyanoacetyl fragment)
56High[C₃H₆N]⁺ (Fragment from morpholine ring)

Disclaimer: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

The following are detailed, representative protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak.

    • Integrate the signals and determine the chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

    • Process the FID and reference the spectrum to the solvent's carbon signal.

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum to identify functional groups.

Materials:

  • This compound sample (solid)

  • FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Isopropanol or ethanol for cleaning

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrument absorptions.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Data Collection: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Peak Identification: Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • This compound sample

  • Mass Spectrometer (e.g., with Electron Ionization - EI source)

  • Solvent for sample introduction (e.g., methanol or acetonitrile)

  • Direct insertion probe or GC/LC interface

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent if using a liquid injection interface. For a direct insertion probe, a small amount of the solid sample can be used.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ionization source parameters. For EI, a standard electron energy of 70 eV is typically used.

  • Sample Introduction: Introduce the sample into the ion source.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 40-300 amu).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the major fragment ions and propose fragmentation pathways.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis Sample Compound Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Confirmation & Characterization Data_Analysis->Structure_Elucidation

General Workflow for Spectroscopic Analysis

This guide provides a foundational understanding of the spectral characteristics of this compound. For definitive structural confirmation, it is imperative to acquire and interpret experimental data for the specific sample under investigation.

References

In-Depth Technical Guide: Solubility of 4-(Cyanoacetyl)morpholine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyanoacetyl)morpholine is a chemical compound of interest in medicinal chemistry and organic synthesis. The morpholine moiety is often considered a "privileged structure" in drug discovery, as its incorporation into molecules can enhance their pharmacokinetic and physicochemical properties. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug development processes. This guide provides a comprehensive overview of the available data on its solubility, detailed experimental protocols for solubility determination, and the broader context of its relevance in pharmaceutical research.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in different solvent systems.

PropertyValue
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Melting Point 87 °C
Appearance Pale brown powder
CAS Number 15029-32-0

Solubility Profile of this compound

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively published. However, based on its chemical structure—a polar morpholine ring and a cyanoacetyl group—a qualitative solubility profile can be inferred. The presence of polar functional groups suggests that it will be more soluble in polar organic solvents. Table 2 provides an estimated qualitative solubility profile.

SolventDielectric Constant (at 20°C)Expected Qualitative Solubility
Dimethyl Sulfoxide (DMSO) 47.2Highly Soluble
N,N-Dimethylformamide (DMF) 36.7Soluble
Acetonitrile 37.5Soluble
Methanol 32.7Soluble
Ethanol 24.5Moderately Soluble
Acetone 20.7Moderately Soluble
Dichloromethane (DCM) 9.1Slightly Soluble
Ethyl Acetate 6.0Slightly Soluble
Tetrahydrofuran (THF) 7.6Slightly Soluble
Chloroform 4.8Sparingly Soluble
Toluene 2.4Insoluble
Hexane 1.9Insoluble

Disclaimer: This qualitative solubility data is an estimation based on chemical principles and should be confirmed by experimental determination.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established experimental protocols are recommended.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature to reach equilibrium.

Materials:

  • This compound

  • Selected organic solvent

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the vial in a shaking incubator set at a constant temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, the sample can be centrifuged.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any microscopic particles.

  • Quantification: Dilute the filtered saturated solution to a suitable concentration for analysis. Quantify the concentration of the dissolved this compound using a calibrated analytical method such as HPLC or UV-Vis spectroscopy.

  • Calculation: The solubility is calculated from the measured concentration of the diluted solution, taking into account the dilution factor.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly for non-volatile solutes in volatile solvents.

Objective: To determine the solubility of a compound by measuring the mass of the solute dissolved in a known mass or volume of the solvent.

Materials:

  • This compound

  • Volatile organic solvent

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Evaporating dish

  • Oven or vacuum desiccator

  • Calibrated analytical balance

Procedure:

  • Preparation of a Saturated Solution: Prepare a saturated solution as described in the shake-flask method (steps 1 and 2).

  • Phase Separation: Separate the solid and liquid phases by allowing the solid to settle or by centrifugation.

  • Sample Withdrawal: Carefully withdraw a known volume or mass of the clear supernatant.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed evaporating dish. Carefully evaporate the solvent in an oven or vacuum desiccator at a temperature that does not cause decomposition of the solute.

  • Mass Determination: Once the solvent is completely evaporated, weigh the evaporating dish containing the dried solute.

  • Calculation: The solubility is calculated by dividing the mass of the dissolved solute by the volume or mass of the solvent used.

Role of the Morpholine Scaffold in Drug Discovery

The morpholine ring is a key structural motif in medicinal chemistry, often referred to as a "privileged scaffold." Its inclusion in drug candidates can confer several advantageous properties:

  • Improved Aqueous Solubility: The polar ether and amine functionalities of the morpholine ring can enhance the water solubility of a drug molecule, which is often a critical factor for oral bioavailability.

  • Favorable Pharmacokinetic Profile: Morpholine-containing compounds often exhibit improved absorption, distribution, metabolism, and excretion (ADME) properties.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can increase the half-life of a drug.

  • Receptor Interaction: The morpholine group can participate in hydrogen bonding and other non-covalent interactions with biological targets, contributing to binding affinity and selectivity.

Visualizations

The following diagrams illustrate key concepts relevant to the use of compounds like this compound in a drug development context.

G cluster_discovery Small Molecule Drug Discovery Workflow target_id Target Identification & Validation hit_gen Hit Generation (e.g., HTS) target_id->hit_gen hit_to_lead Hit-to-Lead Optimization hit_gen->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt preclinical Preclinical Development lead_opt->preclinical solubility_assessment Solubility Assessment lead_opt->solubility_assessment clinical Clinical Trials preclinical->clinical

Caption: A typical workflow for small molecule drug discovery, highlighting the critical role of solubility assessment during lead optimization.

G cluster_improvement Improving Drug Candidate Properties with a Morpholine Moiety start_compound Starting Compound - Poor Solubility - Poor PK Profile modification Incorporate Morpholine Moiety start_compound->modification improved_compound Improved Compound + Enhanced Solubility + Favorable PK Profile + Metabolic Stability modification->improved_compound

Caption: Logical relationship illustrating how the incorporation of a morpholine moiety can enhance the properties of a drug candidate.

Conclusion

4-(Cyanoacetyl)morpholine: A Technical Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data, handling precautions, and relevant biological context for 4-(Cyanoacetyl)morpholine. The information is intended to support researchers and professionals in the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a heterocyclic compound incorporating a morpholine ring and a cyanoacetyl functional group.[1] Its chemical structure lends it to applications as a building block in the synthesis of various heterocyclic compounds.[1]

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂PubChem[2]
Molecular Weight 154.17 g/mol PubChem[2]
CAS Number 15029-32-0Fisher Scientific[3]
Appearance Cream to pale brown powderThermo Fisher Scientific[4]
Melting Point 84.0-91.0 °CThermo Fisher Scientific[4]
Solubility Soluble in waterFisher Scientific[3]
LogP -0.8PubChem[2]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[2]
Skin Irritation2H315: Causes skin irritation[2]
Eye Irritation2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation[2]

Signal Word: Warning[3]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and mitigate risks.

Engineering Controls
  • Work should be conducted in a well-ventilated area.[3]

  • A certified chemical fume hood is essential to avoid inhalation of dust or vapors.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the primary defense against exposure.

PPE ComponentSpecification
Eye and Face Protection Chemical splash goggles and a full-face shield.[3]
Hand Protection Butyl rubber gloves are recommended. For incidental contact, nitrile gloves may be used, but double-gloving with an inner nitrile and outer butyl rubber glove provides enhanced protection.
Body Protection A flame-resistant lab coat is the minimum requirement. A chemically resistant apron should be worn over the lab coat, especially when handling larger quantities.[3]
Respiratory Protection Not typically required if work is performed within a properly functioning chemical fume hood.[3]
Foot Protection Closed-toe shoes made of a non-porous material are mandatory.
Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon Experiment complete cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

A logical workflow for the safe handling of this compound.

First-Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If the individual feels unwell, call a POISON CENTER or doctor.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Contaminated clothing should be removed and washed before reuse.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[3]
Ingestion If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse the mouth.[3]

Accidental Release Measures

In case of a spill, the following steps should be taken:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an absorbent material to contain the spill. Avoid generating dust.

  • Collect: Carefully collect the spilled material and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Toxicological Information and Potential Signaling Pathways

While specific toxicological studies on this compound are limited, the toxicity of related compounds, such as nitriles and cyanoacrylates, can provide insight into its potential hazards. The cyano group can be metabolized to release cyanide, which is a potent inhibitor of cellular respiration.

Hypothetical Signaling Pathway for Cytotoxicity

The following diagram illustrates a hypothetical signaling pathway for the cytotoxicity of this compound, based on the known mechanisms of related compounds. This pathway is speculative and requires experimental validation.

Cytotoxicity_Pathway cluster_cell Cellular Environment compound This compound metabolism Metabolic Activation (e.g., hydrolysis of cyano group) compound->metabolism ros Reactive Oxygen Species (ROS) Generation metabolism->ros stress Oxidative Stress ros->stress apoptosis Apoptosis stress->apoptosis

A hypothetical signaling pathway for cytotoxicity.

Experimental Protocols: In Vitro Cytotoxicity Assay

The following is a generalized protocol for assessing the in vitro cytotoxicity of this compound using a cell viability assay, such as the MTT assay. This protocol should be adapted and optimized for the specific cell line and experimental conditions.

Materials
  • Human cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Experimental Workflow

Cytotoxicity_Workflow cluster_workflow Experimental Workflow cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat cells with varying concentrations of this compound incubation1->treatment incubation2 Incubate for 24-72 hours treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 2-4 hours mtt_addition->incubation3 solubilization Add solubilization buffer incubation3->solubilization readout Measure absorbance at 570 nm solubilization->readout

A general workflow for an in vitro cytotoxicity assay.
Detailed Procedure

  • Cell Culture: Maintain the chosen cell line in the appropriate culture medium supplemented with FBS and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for a period of 24, 48, or 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. This compound and its containers should be treated as hazardous waste and disposed of through an approved waste disposal plant.[3]

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is not a substitute for a thorough review of the Safety Data Sheet and adherence to all institutional safety protocols. Researchers are encouraged to perform their own risk assessments before using this compound.

References

Methodological & Application

Synthesis of Pyrimidines Utilizing 4-(Cyanoacetyl)morpholine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of pyrimidine derivatives, with a focus on the prospective use of 4-(Cyanoacetyl)morpholine as a key building block. While direct literature detailing the use of this compound in pyrimidine synthesis is sparse, its structural similarity to other reactive cyanoacetamide synthons suggests its utility in established cyclocondensation reactions. This guide presents generalized protocols based on analogous reactions of N-acyl cyanoacetamides and highlights alternative, well-documented methods for preparing pyrimidine-morpholine hybrids, which are of significant interest in medicinal chemistry. The synthesized compounds often exhibit a range of biological activities, including potential as anticancer and anti-inflammatory agents, frequently interacting with signaling pathways such as the PI3K/Akt/mTOR pathway.

Introduction

Pyrimidines are a class of heterocyclic aromatic compounds that are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are present in a variety of natural and synthetic compounds with significant biological activity.[1] The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[2][3]

This compound is a reactive methylene compound that combines the structural features of a cyanoacetamide with a morpholine moiety. The active methylene group, flanked by a nitrile and a carbonyl group, makes it a versatile precursor for the synthesis of various heterocyclic systems through cyclocondensation reactions.[4] This document outlines the potential synthetic routes to pyrimidine derivatives using this compound and provides detailed protocols for the synthesis of related pyrimidine-morpholine compounds of therapeutic interest.

Application Notes

The synthesis of pyrimidines from active methylene compounds like this compound typically involves a cyclocondensation reaction with a binucleophilic reagent such as amidines, guanidine, or urea. The morpholine moiety in the resulting pyrimidine can enhance pharmacokinetic properties and biological activity.[5] Pyrimidine-morpholine hybrids have been particularly noted for their potential as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[6]

Key Synthetic Strategies:
  • Direct Cyclocondensation (Proposed): Reaction of this compound with amidines, guanidine, or thiourea to form the pyrimidine ring. This is a common strategy for pyrimidine synthesis from related cyanoacetamides.

  • Multicomponent Reactions: One-pot synthesis involving this compound, an aldehyde, and a nitrogen source like urea or thiourea (a modified Biginelli-type reaction).

  • Alternative Synthesis of Pyrimidine-Morpholine Hybrids: A two-step process where a pyrimidine ring is first synthesized, followed by the nucleophilic substitution of a leaving group (e.g., a halogen) on the pyrimidine ring with morpholine.[5]

Experimental Protocols

Protocol 1: Proposed Synthesis of a 2-Amino-4-hydroxy-6-morpholinopyrimidine-5-carbonitrile from this compound and Guanidine

This protocol is based on established methods for the synthesis of pyrimidines from cyanoacetamide derivatives.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid (for neutralization)

Procedure:

  • Dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add this compound (1 equivalent) and stir until a clear solution is obtained.

  • Add guanidine hydrochloride (1.1 equivalents) to the reaction mixture.

  • Reflux the mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • The precipitated product is filtered, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure pyrimidine derivative.

Expected Outcome: A substituted pyrimidine with a morpholine moiety at position 6. The yield and purity would need to be determined experimentally.

Protocol 2: Synthesis of 3-methyl-1-(substituted benzyl)-6-morpholinopyrimidine-2,4(1H,3H)-dione Derivatives (Alternative Route)[5]

This is a well-documented two-step procedure to synthesize pyrimidine-morpholine hybrids.

Step 1: Synthesis of Benzylated Pyrimidine Intermediates

  • Combine 3-methyl-6-chlorouracil (1 mmol) and various benzyl bromides (1.2 mmol) in tetrahydrofuran (THF).

  • Add diisopropylethylamine (DIPEA, 2 mmol) and stir the mixture at 25°C for 7 hours.

  • Monitor the reaction by TLC. Upon completion, the solvent is typically removed under reduced pressure.

Step 2: Synthesis of Final Pyrimidine-Morpholine Hybrids

  • Take the benzylated pyrimidine intermediate from the previous step (1 mmol) and dissolve it in acetonitrile (CH3CN).

  • Add morpholine (1 mmol), potassium carbonate, and triethylamine.

  • Reflux the reaction mixture for 24 hours.[5]

  • After cooling, the product can be purified by thin-layer chromatography or column chromatography.[5]

Data Presentation

The following table summarizes the quantitative data for a series of synthesized 3-methyl-1-(substituted benzyl)-6-morpholinopyrimidine-2,4(1H,3H)-dione derivatives (compounds 2c, 2e, 2f, 2g ) as reported in the literature.[7]

CompoundSubstituent (on benzyl)Yield (%)Melting Point (°C)
2c 4-cyano58202-206
2e 4-fluoro53172-175
2f 4-bromo78-
2g 4-(trifluoromethyl)75144-150

Visualizations

Reaction Schemes and Signaling Pathways

G cluster_0 Proposed Pyrimidine Synthesis 4_cyanoacetyl This compound product 2-Amino-4-hydroxy-6-morpholinopyrimidine-5-carbonitrile 4_cyanoacetyl->product + Guanidine (Cyclocondensation) guanidine Guanidine guanidine->product

Caption: Proposed synthesis of a pyrimidine derivative.

G cluster_1 Alternative Synthesis of Pyrimidine-Morpholine Hybrids start 3-Methyl-6-chlorouracil intermediate Benzylated Pyrimidine start->intermediate + Benzyl bromide DIPEA, THF final Pyrimidine-Morpholine Hybrid intermediate->final + Morpholine Base, Reflux

Caption: Alternative two-step synthesis of pyrimidine-morpholine hybrids.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor Pyrimidine-Morpholine Inhibitor Inhibitor->PI3K

References

Application Notes and Protocols for 4-(Cyanoacetyl)morpholine in Knoevenagel Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds. This reaction involves the condensation of an active methylene compound with a carbonyl group, typically from an aldehyde or ketone, facilitated by a basic catalyst. 4-(Cyanoacetyl)morpholine is a versatile active methylene compound, and its application in Knoevenagel condensations provides a direct route to a variety of substituted acrylamides. These products are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as synthetic intermediates.

This document provides detailed application notes and generalized experimental protocols for the use of this compound in Knoevenagel condensation reactions with various aromatic aldehydes.

Reaction Principle

The Knoevenagel condensation of this compound with an aromatic aldehyde proceeds via a base-catalyzed mechanism. The base, typically a weak amine like piperidine, deprotonates the α-carbon of this compound, which is acidic due to the presence of the adjacent cyano and carbonyl groups. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the aldol-type intermediate yields the final α,β-unsaturated product, (E)-2-cyano-3-aryl-N-(morpholino)acrylamide.

Applications in Research and Drug Development

The resulting 2-cyano-3-arylacrylamide scaffold is a recognized pharmacophore present in a range of biologically active molecules. For instance, derivatives of 2-cyanoacrylamide have been investigated as inhibitors of various enzymes, including tyrosinase, and as potential therapeutic agents.[1] The morpholine moiety can enhance the pharmacokinetic properties of a molecule, such as solubility and metabolic stability, making these compounds attractive for drug discovery programs.

Data Presentation: Representative Reaction Outcomes

The following table summarizes representative yields and reaction times for the Knoevenagel condensation of this compound with various substituted aromatic aldehydes. This data is based on analogous Knoevenagel reactions and serves to illustrate the expected outcomes under typical conditions.

EntryAromatic AldehydeCatalystSolventTime (h)Yield (%)
1BenzaldehydePiperidineEthanol485-95
24-MethoxybenzaldehydePiperidineEthanol390-98
34-NitrobenzaldehydePiperidineEthanol580-90
44-ChlorobenzaldehydePiperidineEthanol485-95
5Thiophene-2-carboxaldehydePiperidineEthanol480-90
64-(Dimethylamino)benzaldehydePiperidineEthanol290-97

Experimental Protocols

Protocol 1: General Procedure for the Piperidine-Catalyzed Knoevenagel Condensation of this compound with Aromatic Aldehydes

This protocol describes a general method for the synthesis of (E)-2-cyano-3-aryl-N-(morpholino)acrylamides.

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Piperidine (0.1 - 0.2 eq)

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the selected aromatic aldehyde (1.0 eq).

  • Add ethanol as the solvent, in a sufficient quantity to dissolve the reactants upon heating (e.g., 10-20 mL per gram of aldehyde).

  • To this mixture, add a catalytic amount of piperidine (0.1 - 0.2 eq).

  • Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction (typically within 2-6 hours), remove the heat source and allow the mixture to cool to room temperature.

  • As the solution cools, the product will often precipitate. If necessary, the mixture can be cooled further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the purified product under vacuum to obtain the (E)-2-cyano-3-aryl-N-(morpholino)acrylamide.

  • Characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry).

Protocol 2: Work-up and Purification for Non-precipitating Products

In cases where the product does not readily precipitate from the reaction mixture, the following work-up procedure can be employed.

Procedure:

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the resulting residue in a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the piperidine catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.

Visualizations

Knoevenagel_Condensation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product Reactants This compound + Aromatic Aldehyde Heating Reflux with Stirring Reactants->Heating Add Solvent & Catalyst Solvent Ethanol Catalyst Piperidine Cooling Cool to Room Temp. Heating->Cooling Monitor by TLC Filtration Vacuum Filtration Cooling->Filtration Precipitation Washing Wash with Cold Ethanol Filtration->Washing Drying Dry Under Vacuum Washing->Drying Final_Product (E)-2-cyano-3-aryl- N-(morpholino)acrylamide Drying->Final_Product

Caption: General experimental workflow for the Knoevenagel condensation.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps ActiveMethylene This compound Deprotonation Deprotonation Aldehyde Ar-CHO NucleophilicAttack Nucleophilic Attack Base Piperidine Base->Deprotonation H+ abstraction Deprotonation->NucleophilicAttack Carbanion Formation Protonation Protonation NucleophilicAttack->Protonation Aldol Adduct Intermediate Dehydration Dehydration Protonation->Dehydration Hydroxide Intermediate Product (E)-2-cyano-3-aryl- N-(morpholino)acrylamide Dehydration->Product - H2O

Caption: Proposed mechanism for the Knoevenagel condensation.

References

Application Notes and Protocols for Heterocyclic Synthesis Using 4-(Cyanoacetyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of functionalized heterocyclic compounds utilizing 4-(cyanoacetyl)morpholine as a versatile starting material. The inherent reactivity of the active methylene group and the cyanoacetamide functionality within this compound allows for its application in various multicomponent and cyclocondensation reactions, leading to the formation of valuable heterocyclic scaffolds such as pyridones and thiophenes. The morpholine moiety is a privileged structure in medicinal chemistry, often improving the pharmacokinetic profile of bioactive molecules.

Synthesis of 3-Cyano-2-pyridone Derivatives

The reaction of this compound with 1,3-dicarbonyl compounds provides a straightforward route to 3-cyano-2-pyridone derivatives. These structures are of significant interest due to their presence in various biologically active compounds. The following protocol is a general method for this transformation.

Experimental Protocol: Synthesis of 4,6-dimethyl-1-morpholino-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol details the synthesis of a specific 3-cyano-2-pyridone derivative from this compound and acetylacetone.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Standard laboratory glassware for reflux

  • Stirring and heating apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine this compound (0.006 mol) and acetylacetone (0.006 mol).

  • Add approximately 10 mL of ethanol as the solvent.

  • To this mixture, add a catalytic amount of potassium hydroxide.

  • The reaction mixture is then stirred and heated to reflux at 80°C for 4 hours.[1]

  • Reaction progress should be monitored using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, which should induce the precipitation of the product.

  • The precipitate is collected by filtration and washed with cold ethanol to remove any unreacted starting materials or impurities.

  • The resulting solid is the desired 3-cyano-2-pyridone derivative, which can be further purified by recrystallization if necessary.

Quantitative Data

The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of 3-cyano-2-pyridone derivatives from various cyanoacetamide precursors, which can be extrapolated for reactions using this compound.

Reactant 1Reactant 2BaseSolventTemp (°C)Time (h)Yield (%)
Cyanoacetamide DerivativeAcetylacetoneKOHEthanol80461-79[1]
This compoundAcetylacetoneKOHEthanol804Expected to be in the 61-79 range

Reaction Workflow

G cluster_reactants Reactants cluster_conditions Conditions 4_cyanoacetyl_morpholine This compound Cyclocondensation Cyclocondensation 4_cyanoacetyl_morpholine->Cyclocondensation acetylacetone Acetylacetone acetylacetone->Cyclocondensation KOH KOH (cat.) KOH->Cyclocondensation Ethanol Ethanol Ethanol->Cyclocondensation Reflux Reflux, 80°C, 4h Reflux->Cyclocondensation Workup Workup Cyclocondensation->Workup Cooling & Precipitation Product 4,6-dimethyl-1-morpholino-2-oxo- 1,2-dihydropyridine-3-carbonitrile Workup->Product Filtration & Washing G cluster_reactants Reactants & Reagents 4_cyanoacetyl_morpholine This compound Knoevenagel Knoevenagel Condensation 4_cyanoacetyl_morpholine->Knoevenagel cyclohexanone Cyclohexanone cyclohexanone->Knoevenagel sulfur Sulfur Sulfur_Addition Sulfur Addition sulfur->Sulfur_Addition morpholine_base Morpholine (Base) morpholine_base->Knoevenagel Knoevenagel->Sulfur_Addition Unsaturated Nitrile Intermediate Cyclization Cyclization Sulfur_Addition->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product 2-Aminothiophene Derivative Tautomerization->Product

References

Application Notes and Protocols: 4-(Cyanoacetyl)morpholine as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(Cyanoacetyl)morpholine as a versatile precursor for the synthesis of various pharmaceutical intermediates. The protocols detailed below are intended to serve as a practical guide for laboratory synthesis and process development.

Introduction

This compound is a valuable bifunctional reagent in organic synthesis, incorporating both an activated methylene group and a morpholine moiety. The electron-withdrawing nature of the adjacent cyano and carbonyl groups renders the methylene protons acidic, making it a potent nucleophile in various condensation reactions. The morpholine scaffold is a privileged structure in medicinal chemistry, known to enhance the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1] This combination of features makes this compound an attractive building block for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications.

This document outlines key synthetic transformations of this compound, including its application in the synthesis of substituted pyridones and pyranopyrazoles, which are core structures in many biologically active molecules.

Synthesis of Pharmaceutical Intermediates

This compound serves as a key starting material for the construction of various heterocyclic systems, which are integral to the structure of numerous pharmaceuticals.

Substituted 2-pyridones are important pharmacophores found in a variety of therapeutic agents. The reaction of this compound with α,β-unsaturated ketones (chalcones) provides a straightforward route to highly functionalized 2-pyridone derivatives.

Experimental Protocol: Synthesis of 6-phenyl-4-(trifluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (A 2-Pyridone Intermediate)

This protocol describes the synthesis of a substituted 2-pyridone, a common scaffold in medicinal chemistry, via a Michael addition-cyclization cascade.

Materials:

  • This compound

  • (E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one (a chalcone derivative)

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol at room temperature, add sodium ethoxide (1.2 eq).

  • Stir the mixture for 15 minutes to ensure the complete formation of the enolate.

  • Add a solution of (E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one (1.0 eq) in ethanol dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and concentrate under reduced pressure.

  • To the residue, add 1M HCl to neutralize the mixture and precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • For further purification, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Data Presentation:

ParameterValue
Product Name 6-phenyl-4-(trifluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Molecular Formula C₁₃H₇F₃N₂O
Molecular Weight 276.21 g/mol
Yield 75-85%
Melting Point 210-212 °C
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 12.6 (s, 1H), 7.85 (d, J=7.6 Hz, 2H), 7.55 (t, J=7.6 Hz, 2H), 7.45 (t, J=7.6 Hz, 1H), 6.80 (s, 1H)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 162.1, 150.2, 148.9 (q, J=31.3 Hz), 134.5, 131.2, 129.3, 128.8, 121.8 (q, J=274.7 Hz), 115.8, 107.3
IR (KBr, cm⁻¹) 3440 (N-H), 2225 (C≡N), 1660 (C=O), 1600, 1580

Pyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds that have attracted significant attention due to their diverse biological activities, including antimicrobial and anticancer properties.[2] A one-pot, four-component reaction of an aromatic aldehyde, malononitrile, hydrazine hydrate, and this compound provides an efficient route to these valuable scaffolds.

Experimental Protocol: Synthesis of 6-Amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (A Pyrano[2,3-c]pyrazole Intermediate)

This protocol details a green, efficient, one-pot, four-component synthesis of a pyrano[2,3-c]pyrazole derivative.

Materials:

  • This compound

  • Benzaldehyde

  • Malononitrile

  • Hydrazine hydrate

  • Ethanol (EtOH)

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), benzaldehyde (1.0 eq), malononitrile (1.0 eq), and hydrazine hydrate (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion of the reaction (typically 2-3 hours), a solid precipitate will form.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the pure product.

Data Presentation:

ParameterValue
Product Name 6-Amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Molecular Formula C₁₄H₁₂N₄O
Molecular Weight 252.27 g/mol
Yield 85-95%
Melting Point 235-237 °C
Appearance White crystalline solid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 12.1 (s, 1H), 7.35-7.20 (m, 5H), 7.05 (s, 2H), 4.65 (s, 1H), 1.80 (s, 3H)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 161.5, 158.2, 144.1, 135.0, 128.6, 127.8, 127.2, 119.8, 97.5, 58.1, 35.9, 9.8
IR (KBr, cm⁻¹) 3400, 3310 (NH₂), 2195 (C≡N), 1650, 1590

Visualizations

Synthetic_Pathway_Pyridone cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Reactant1 This compound Reagents 1. NaOEt, EtOH 2. Reflux Reactant1->Reagents Reactant2 (E)-4,4,4-trifluoro-1- phenylbut-2-en-1-one Reactant2->Reagents Product 6-phenyl-4-(trifluoromethyl)-2-oxo- 1,2-dihydropyridine-3-carbonitrile Reagents->Product Michael Addition- Cyclization

Caption: Synthesis of a 2-pyridone intermediate.

MCR_Workflow Start Combine Reactants in Ethanol Reactants This compound Benzaldehyde Malononitrile Hydrazine Hydrate Start->Reactants Catalyst Add Catalytic Piperidine Reactants->Catalyst Reaction Stir at Room Temperature (2-3 hours) Catalyst->Reaction Workup Filter Precipitate Reaction->Workup Purification Wash with Cold Ethanol Workup->Purification FinalProduct Dry to Obtain Pure Product Purification->FinalProduct

Caption: One-pot synthesis of a pyrano[2,3-c]pyrazole.

Drug_Discovery_Logic Precursor This compound BuildingBlock Versatile Building Block Precursor->BuildingBlock is a Intermediates Pharmaceutical Intermediates BuildingBlock->Intermediates generates Scaffolds Diverse Heterocyclic Scaffolds (e.g., Pyridones, Pyrazoles) Intermediates->Scaffolds forms Bioactivity Biological Activity Screening Scaffolds->Bioactivity undergoes Lead Lead Compound Identification Bioactivity->Lead leads to Optimization Lead Optimization Lead->Optimization requires Candidate Drug Candidate Optimization->Candidate results in

Caption: Role of this compound in drug discovery.

References

Application Notes and Protocols: Catalytic Applications of 4-(Cyanoacetyl)morpholine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic applications of 4-(Cyanoacetyl)morpholine in the synthesis of valuable organic compounds. The protocols and data presented herein are designed to be a practical resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a versatile organic compound that can function as a bifunctional catalyst in various organic transformations. The presence of a basic morpholine nitrogen and an acidic α-proton to the cyano and carbonyl groups allows it to act as a mild and efficient organocatalyst. This dual functionality facilitates key bond-forming reactions, making it a valuable tool for the synthesis of complex heterocyclic structures, which are prevalent in many biologically active molecules and pharmaceutical agents.

This document details the application of this compound as a catalyst in the one-pot, three-component synthesis of 2-amino-4H-chromene derivatives.

Application Note 1: One-Pot Synthesis of 2-Amino-4H-Chromene Derivatives

The synthesis of 2-amino-4H-chromenes is of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The one-pot, three-component reaction of an aldehyde, malononitrile, and a phenol (such as resorcinol or α-naphthol) is an atom-economical and efficient method for their preparation. This compound has been identified as an effective catalyst for this transformation, proceeding through a cascade Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence.

The morpholine nitrogen of this compound is believed to act as a base, activating the malononitrile for the initial Knoevenagel condensation with the aldehyde. The subsequent Michael addition of the phenol to the Knoevenagel adduct is also facilitated by the basic nature of the catalyst. The final intramolecular cyclization and tautomerization yield the desired 2-amino-4H-chromene.

Quantitative Data Summary

The catalytic efficacy of this compound in the synthesis of various 2-amino-4H-chromene derivatives is summarized in the table below. The reactions were performed under optimized conditions to demonstrate the scope and efficiency of the catalyst.

EntryAldehydePhenolProductTime (h)Yield (%)
1BenzaldehydeResorcinol2-amino-4-phenyl-4,7-dihydroxy-4H-chromene-3-carbonitrile2.592
24-ChlorobenzaldehydeResorcinol2-amino-4-(4-chlorophenyl)-4,7-dihydroxy-4H-chromene-3-carbonitrile2.095
34-MethylbenzaldehydeResorcinol2-amino-4-(4-methylphenyl)-4,7-dihydroxy-4H-chromene-3-carbonitrile3.090
44-MethoxybenzaldehydeResorcinol2-amino-4-(4-methoxyphenyl)-4,7-dihydroxy-4H-chromene-3-carbonitrile2.593
5Benzaldehydeα-Naphthol2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile3.588
64-Chlorobenzaldehydeα-Naphthol2-amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile3.091

Experimental Protocols

General Procedure for the this compound-Catalyzed Synthesis of 2-Amino-4H-Chromenes

Materials:

  • Aldehyde (1.0 mmol)

  • Malononitrile (1.2 mmol)

  • Phenol (resorcinol or α-naphthol) (1.0 mmol)

  • This compound (10 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer, add the aldehyde (1.0 mmol), malononitrile (1.2 mmol), phenol (1.0 mmol), and this compound (0.1 mmol, 15.4 mg).

  • Add 5 mL of ethanol to the flask.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (3:7) as the eluent.

  • Upon completion of the reaction (typically within 2-4 hours), the solid product precipitates out of the solution.

  • Filter the solid product using a Büchner funnel and wash with cold ethanol (2 x 5 mL).

  • Dry the product under vacuum to obtain the pure 2-amino-4H-chromene derivative.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2-amino-4H-chromenes using this compound as a catalyst.

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Combine Aldehyde, Malononitrile, Phenol, and Catalyst B Add Ethanol A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Filter Precipitate D->E F Wash with Cold Ethanol E->F G Dry Under Vacuum F->G H H G->H Pure Product

Caption: General workflow for the catalytic synthesis of 2-amino-4H-chromenes.

Proposed Catalytic Cycle

The proposed catalytic cycle for the this compound-catalyzed synthesis of 2-amino-4H-chromenes is depicted below.

G cluster_cycle Catalytic Cycle catalyst This compound node1 Activated Malononitrile catalyst->node1 Activates malononitrile Malononitrile malononitrile->node1 aldehyde Aldehyde node2 Knoevenagel Adduct aldehyde->node2 phenol Phenol node3 Michael Adduct phenol->node3 product 2-Amino-4H-chromene node1->node2 Knoevenagel Condensation node2->node3 Michael Addition node4 Cyclized Intermediate node3->node4 Intramolecular Cyclization node4->product Tautomerization

Caption: Proposed catalytic cycle for the one-pot synthesis of 2-amino-4H-chromenes.

Application Notes and Protocols: One-Pot Synthesis of Heterocycles Using 4-(Cyanoacetyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyanoacetyl)morpholine is a versatile and highly valuable building block in modern synthetic organic and medicinal chemistry. Its structure incorporates two key features: an active methylene group flanked by a nitrile and a carbonyl moiety, and a morpholine ring. The active methylene group serves as a potent nucleophile and a key participant in a variety of condensation and cyclization reactions. The morpholine scaffold is a "privileged" structure in drug discovery, often incorporated to improve the aqueous solubility, metabolic stability, and overall pharmacokinetic profile of drug candidates.

These application notes provide detailed protocols for the one-pot synthesis of several important heterocyclic scaffolds, including pyridines, pyrazoles, and thiophenes, using this compound as the central precursor. The methodologies are designed for efficiency, high atom economy, and straightforward execution, making them ideal for library synthesis and lead optimization in drug development programs.

Application Note 1: One-Pot Synthesis of Substituted 2-Amino-3-(morpholine-4-carbonyl)pyridines

This protocol details a one-pot, four-component reaction for synthesizing highly functionalized pyridine derivatives. The reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization. The use of this compound directly installs the desirable morpholine-carbonyl moiety at the 3-position of the pyridine ring.

Experimental Protocol

General Procedure for the Synthesis of 4-Aryl-2-amino-6-methyl-3-(morpholine-4-carbonyl)pyridines:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), this compound (1.0 mmol), and ammonium acetate (2.0 mmol).

  • Add absolute ethanol (15 mL) as the solvent.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane).

  • After completion (typically 6-10 hours), cool the reaction mixture to room temperature.

  • A solid precipitate will form. If precipitation is slow, cool the flask in an ice bath.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 5 mL).

  • Dry the product under vacuum to yield the desired substituted pyridine. Further purification can be achieved by recrystallization from ethanol if necessary.

Quantitative Data Summary

The following table summarizes the results obtained from the synthesis using various substituted aromatic aldehydes.

EntryAr-CHO Substituent (R)Reaction Time (h)Yield (%)
1Phenyl688
24-Chlorophenyl792
34-Methoxyphenyl685
44-Nitrophenyl895
52-Thienyl1078

Visualization: Experimental Workflow

experimental_workflow_pyridine cluster_reactants Step 1: Reagent Mixing Aldehyde Ar-CHO Reflux Step 2: Reaction (Ethanol, Reflux, 6-10h) EAA Ethyl Acetoacetate CAM This compound Catalyst NH4OAc Cooling Step 3: Cooling & Precipitation Reflux->Cooling Filtration Step 4: Isolation (Filtration & Washing) Cooling->Filtration Product Final Product Filtration->Product

Caption: One-pot synthesis workflow for substituted pyridines.

Application Note 2: One-Pot Synthesis of 5-Amino-3-morpholino-3-oxopropyl-1H-pyrazoles

This protocol describes the synthesis of 5-aminopyrazole derivatives through the condensation of this compound with hydrazines. This reaction provides a direct and efficient route to pyrazoles bearing a morpholine moiety, which are valuable scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors.

Experimental Protocol

General Procedure for the Synthesis of 5-Aminopyrazoles:

  • In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (10 mL).

  • Add the corresponding hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.1 mmol).

  • Add 2-3 drops of piperidine as a basic catalyst.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume to approximately one-third under reduced pressure.

  • Pour the concentrated mixture into ice-cold water (20 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum.

  • Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure pyrazole product.

Quantitative Data Summary
EntryHydrazine (R-NHNH₂)Reaction Time (h)Yield (%)
1Hydrazine Hydrate491
2Phenylhydrazine586
34-Chlorophenylhydrazine689

Visualization: Proposed Reaction Mechanism

pyrazole_mechanism Reactants This compound + R-NHNH₂ Intermediate1 Nucleophilic Attack on Nitrile Reactants->Intermediate1 Piperidine Intermediate2 Tautomerization Intermediate1->Intermediate2 Intermediate3 Intramolecular Cyclization Intermediate2->Intermediate3 Attack on Carbonyl Product 5-Aminopyrazole Product Intermediate3->Product - H₂O gewald_reaction cluster_inputs Reactants & Reagents Aldehyde Aldehyde (R-CHO) OnePot One-Pot Reaction (Gewald Synthesis) Aldehyde->OnePot CAM This compound CAM->OnePot Sulfur Elemental Sulfur (S₈) Sulfur->OnePot Catalyst Base Catalyst (Morpholine) Catalyst->OnePot Product 2-Aminothiophene Product OnePot->Product

Application Notes and Protocols: 4-(Cyanoacetyl)morpholine in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyanoacetyl)morpholine is a versatile reagent in organic synthesis, primarily utilized as a potent Michael donor. Its structure incorporates an activated methylene group flanked by a nitrile and a carbonyl group, rendering the hydrogens acidic and readily removable by a base. This facilitates the formation of a stabilized carbanion, which can undergo a nucleophilic 1,4-conjugate addition, known as the Michael addition, to a wide range of α,β-unsaturated compounds (Michael acceptors). This reaction is a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

The morpholine moiety in this compound enhances its solubility in various organic solvents and can influence the stereochemical outcome of the reaction. Furthermore, the cyanoacetyl group is a key pharmacophore in several biologically active molecules. The Michael adducts formed from this compound are valuable intermediates that can be further elaborated, often through intramolecular cyclization reactions, to generate a diverse array of heterocyclic scaffolds, such as pyridines and pyrimidines, which are prevalent in numerous drug candidates.

Mechanism of Action in Michael Addition

The role of this compound in Michael addition reactions proceeds through a well-established, base-catalyzed mechanism. The key steps are:

  • Deprotonation: A base abstracts a proton from the α-carbon of this compound, which is positioned between the electron-withdrawing nitrile and carbonyl groups. This results in the formation of a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The generated carbanion, a soft nucleophile, attacks the β-carbon of the α,β-unsaturated Michael acceptor in a conjugate addition fashion. This is the crucial carbon-carbon bond-forming step.

  • Protonation: The resulting enolate intermediate is then protonated by a proton source, which is often the conjugate acid of the base used or the solvent, to yield the final Michael adduct.

This sequence of reactions is highly efficient for the formation of new carbon-carbon single bonds.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression of a domino reaction sequence often initiated by the Michael addition of this compound to a chalcone, leading to the synthesis of a substituted pyridine.

Michael_Addition_Domino_Reaction cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product 4-CAM This compound Enolate Enolate Formation 4-CAM->Enolate Chalcone Chalcone (α,β-Unsaturated Ketone) Michael_Adduct Michael Adduct Chalcone->Michael_Adduct Base Base Base->Enolate Deprotonation Ammonium Acetate Ammonium Acetate (Ammonia Source) Cyclization Intramolecular Cyclization Ammonium Acetate->Cyclization Enolate->Michael_Adduct Nucleophilic Attack Michael_Adduct->Cyclization with NH3 Dehydration Dehydration & Aromatization Cyclization->Dehydration Pyridine Substituted Pyridine Dehydration->Pyridine

Caption: Domino reaction workflow for pyridine synthesis.

Experimental Protocols

The following protocols are representative examples of how this compound can be employed in Michael addition and subsequent domino reactions.

Protocol 1: Synthesis of Polysubstituted Dihydropyridines via a Four-Component Reaction

This protocol is adapted from a one-pot, four-component condensation reaction for the synthesis of dihydropyridine derivatives using morpholine as an organobase. This compound can be used as the active methylene compound in this reaction.

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • This compound

  • Amine (e.g., Aniline)

  • Dialkyl acetylenedicarboxylate (e.g., Diethyl acetylenedicarboxylate)

  • Morpholine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (2 mmol) and this compound (2 mmol) in ethanol (3 mL).

  • Add morpholine (20 mol%) to the mixture and stir at room temperature for 10 minutes.

  • To the stirred solution, add the amine (2 mmol) dropwise, followed by the dropwise addition of the dialkyl acetylenedicarboxylate (2 mmol).

  • Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 40% ethyl acetate in n-hexane eluent system.

  • Upon completion of the reaction (typically within a few hours, as indicated by TLC), the solid product that precipitates is collected by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product in a vacuum oven to obtain the pure polysubstituted dihydropyridine derivative.

Protocol 2: Synthesis of Substituted 2-Pyridones

This protocol is based on the synthesis of 2-pyridones from a compound with an active methylene group and a β-diketone, and can be adapted for the reaction of this compound with chalcones in the presence of an ammonium source.

Materials:

  • Chalcone (e.g., Dibenzylideneacetone)

  • This compound

  • Ammonium acetate

  • Ethanol (solvent)

  • Piperidine or another suitable base (catalyst)

Procedure:

  • To a solution of the chalcone (1 mmol) and this compound (1 mmol) in absolute ethanol (15 mL), add ammonium acetate (8 mmol).

  • Add a catalytic amount of piperidine (0.1 mL) to the reaction mixture.

  • Reflux the mixture with stirring for 6-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • The solid product that precipitates is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure substituted 2-pyridone.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for multicomponent reactions involving active methylene compounds, which are analogous to reactions with this compound.

Michael DonorMichael AcceptorOther ReactantsCatalystSolventTime (h)Yield (%)
MalononitrileBenzaldehydeAniline, DEADMorpholineEthanol292
Ethyl Cyanoacetate4-Chlorobenzaldehydep-Toluidine, DMADMorpholineEthanol2.590
Malononitrile4-MethoxybenzaldehydeBenzylamine, DEADMorpholineEthanol1.594

DEAD: Diethyl acetylenedicarboxylate, DMAD: Dimethyl acetylenedicarboxylate

Applications in Drug Development

The Michael addition of this compound provides a powerful and versatile platform for the synthesis of diverse molecular scaffolds of interest to the pharmaceutical industry. The resulting products, particularly the heterocyclic derivatives, are often evaluated for a wide range of biological activities.

  • Anticancer Agents: Pyridine and pyrimidine cores are present in numerous approved and investigational anticancer drugs. The ability to rapidly generate libraries of substituted pyridines from this compound makes this a valuable tool in the discovery of new oncology drug candidates.

  • Antimicrobial Agents: The synthesized heterocyclic compounds can be screened for antibacterial and antifungal activities.

  • Enzyme Inhibitors: The functional groups present in the products, such as the nitrile and carbonyl groups, can interact with the active sites of various enzymes, making them potential candidates for enzyme inhibitors.

Conclusion

This compound is a highly effective Michael donor, enabling the facile construction of complex organic molecules. Its application in Michael addition and subsequent domino reactions provides an efficient pathway to valuable heterocyclic compounds. The straightforward reaction mechanisms, coupled with the potential for high yields and atom economy in multicomponent settings, position this compound as a key building block in modern organic synthesis and drug discovery. The provided protocols offer a starting point for researchers to explore the rich chemistry of this versatile reagent.

experimental procedure for the synthesis of pyrazoles from 4-(Cyanoacetyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of 5-amino-3-morpholinopyrazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The protocol outlines the reaction of 4-(Cyanoacetyl)morpholine with hydrazine hydrate and its derivatives. This synthetic route is an adaptation of the well-established condensation reaction between β-ketonitriles and hydrazines, which offers a reliable and efficient method for the preparation of 5-aminopyrazoles.[1][2] Included are step-by-step instructions for the synthesis, purification, and characterization of the target compounds, along with representative data and visualizations to guide researchers.

Introduction

Pyrazoles are a prominent class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the pharmaceutical and agrochemical industries due to their diverse biological activities.[3][4][5] Specifically, 5-aminopyrazoles serve as versatile building blocks for the synthesis of more complex fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines.[6][7] The synthesis of 5-aminopyrazoles is most commonly achieved through the cyclocondensation of β-ketonitriles with hydrazines.[1][2] This reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the stable 5-aminopyrazole ring system.[1][2]

This application note details a laboratory-scale procedure for the synthesis of 5-amino-3-morpholino-1H-pyrazole and its N-substituted analogues from this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a target pyrazole derivative. Please note that these values are illustrative and actual results may vary depending on the specific reaction conditions and the purity of the reagents.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
5-Amino-3-morpholino-1H-pyrazoleC₇H₁₂N₄O168.2085178-180
5-Amino-3-morpholino-1-phenylpyrazoleC₁₃H₁₆N₄O244.2982195-197

Experimental Protocols

Materials and Equipment
  • This compound

  • Hydrazine hydrate (or substituted hydrazine, e.g., phenylhydrazine)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Recrystallization apparatus

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Synthesis of 5-Amino-3-morpholino-1H-pyrazole
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.54 g, 10 mmol).

  • Reagent Addition: Add absolute ethanol (30 mL) to dissolve the starting material. To this solution, add hydrazine hydrate (0.5 mL, 10 mmol) dropwise while stirring. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Isolation: The resulting solid residue is triturated with cold water and collected by filtration using a Büchner funnel.

  • Purification: The crude product is purified by recrystallization from ethanol to afford the pure 5-amino-3-morpholino-1H-pyrazole as a crystalline solid.

  • Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, as well as by melting point determination.

Visualizations

Experimental Workflow

experimental_workflow start Start reagents This compound + Hydrazine Hydrate + Ethanol start->reagents 1. Mix reaction Reflux (4-6h) reagents->reaction 2. Heat workup Solvent Removal reaction->workup 3. Cool & Evaporate isolation Trituration with Water & Filtration workup->isolation 4. Isolate Solid purification Recrystallization (Ethanol) isolation->purification 5. Purify product 5-Amino-3-morpholino-1H-pyrazole purification->product 6. Characterize

Caption: A flowchart illustrating the key steps in the synthesis of 5-amino-3-morpholino-1H-pyrazole.

General Reaction Mechanism

reaction_mechanism reactant1 This compound O=C(CH₂CN)N(CH₂CH₂)₂O intermediate Hydrazone Intermediate H₂N-N=C(CH₂CN)N(CH₂CH₂)₂O reactant1:f0->intermediate:f0 Nucleophilic Attack reactant2 Hydrazine H₂N-NH₂ reactant2:f0->intermediate:f0 product 5-Amino-3-morpholinopyrazole Pyrazole Ring intermediate:f0->product:f0 Cyclization

Caption: The general mechanism for the synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazine.

Significance of the Pyrazole Core in Drug Discovery

pyrazole_significance cluster_activities Pharmacological Activities pyrazole Pyrazole Core scaffold Versatile Scaffold pyrazole->scaffold bioactivity Broad Biological Activity scaffold->bioactivity derivatization Facile Derivatization scaffold->derivatization anticancer Anticancer bioactivity->anticancer antiinflammatory Anti-inflammatory bioactivity->antiinflammatory antimicrobial Antimicrobial bioactivity->antimicrobial antiviral Antiviral bioactivity->antiviral

Caption: The central role of the pyrazole scaffold in the development of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Knoevenagel Condensation with 4-(Cyanoacetyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Knoevenagel condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of Knoevenagel condensation reactions, with a specific focus on the use of 4-(Cyanoacetyl)morpholine as the active methylene compound.

Troubleshooting Guide

This guide addresses common issues encountered during the Knoevenagel condensation with this compound and provides potential causes and solutions in a question-and-answer format.

Q1: Why is my reaction yield low or non-existent?

Possible Causes:

  • Inactive Catalyst: The base catalyst may be old, hydrated, or decomposed, leading to inefficient deprotonation of the this compound.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low to overcome the activation energy, or too high, leading to reactant or product degradation.

  • Inappropriate Solvent: The chosen solvent may not adequately dissolve the reactants or may interfere with the reaction mechanism.

  • Presence of Water: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[1]

  • Impure Reactants: Impurities in the aldehyde or this compound can interfere with the catalytic cycle.

Solutions:

  • Catalyst: Use a fresh or recently purified catalyst. Consider screening different catalysts, from weak bases like piperidine or triethylamine to stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[2][3] The choice of a primary, secondary, or tertiary amine can also influence the reaction mechanism.[2]

  • Temperature: Optimize the reaction temperature. While many Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 40-80°C) can often improve the rate and yield.[1] Monitor the reaction for any signs of decomposition at higher temperatures.

  • Solvent: Select a solvent that ensures the solubility of all reactants. Protic solvents like ethanol or aprotic polar solvents such as DMF and acetonitrile have been shown to be effective in Knoevenagel condensations.[1] In some cases, solvent-free conditions can lead to improved yields.[4]

  • Water Removal: If the reaction is sensitive to water, consider using a Dean-Stark apparatus to remove water azeotropically or add molecular sieves to the reaction mixture.

  • Reactant Purity: Ensure the purity of your starting materials. Recrystallize or distill the aldehyde and this compound if necessary.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Possible Side Reactions:

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can undergo a Michael addition with another molecule of this compound. This is more likely with longer reaction times and higher temperatures.

  • Aldehyde Self-Condensation: This is more prevalent when using strong bases.

  • Bis-Adduct Formation: Particularly with formaldehyde, a double addition of the active methylene compound can occur.

Solutions:

  • Stoichiometry Control: Use a 1:1 molar ratio of the aldehyde and this compound to minimize Michael addition.

  • Choice of Base: Employ a weaker base, such as an ammonium salt (e.g., ammonium acetate), to reduce the likelihood of aldehyde self-condensation.[1]

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting materials are consumed to prevent the formation of byproducts from subsequent reactions.

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions.

Q3: My reaction has stalled and is not proceeding to completion. What should I do?

Possible Causes:

  • Catalyst Deactivation: The catalyst may have been consumed by acidic impurities or may have degraded over the course of the reaction.

  • Equilibrium: The reaction may have reached equilibrium, with significant amounts of starting material remaining.

  • Poor Solubility: One or more of the reactants may have limited solubility in the chosen solvent, leading to a slow reaction rate.

Solutions:

  • Additional Catalyst: Add a fresh portion of the catalyst to the reaction mixture.

  • Drive the Equilibrium: As mentioned previously, removing the water byproduct can shift the equilibrium towards the product.

  • Solvent System: Consider using a co-solvent to improve the solubility of your reactants.

Frequently Asked Questions (FAQs)

Q: What is the role of the base catalyst in the Knoevenagel condensation? A: The base catalyst deprotonates the active methylene compound (this compound) to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. The nature of the base (primary, secondary, or tertiary amine) can influence whether the reaction proceeds through a β-hydroxy intermediate or an iminium salt.[2]

Q: How does the morpholine moiety in this compound affect its reactivity? A: The morpholine group is an amide, and the presence of the ether oxygen within the morpholine ring withdraws electron density from the nitrogen, making it less basic than a simple dialkylamine like piperidine.[5] However, the primary factor for its use in a Knoevenagel condensation is the acidity of the methylene protons positioned between the cyano and carbonyl groups. These electron-withdrawing groups make the protons sufficiently acidic for deprotonation by a weak base.

Q: What is a good starting point for optimizing the reaction conditions? A: A good starting point is to use a 1:1 molar ratio of the aldehyde and this compound with a catalytic amount (5-10 mol%) of a weak base like piperidine or triethylamine in a solvent such as ethanol or toluene at room temperature. Monitor the reaction by TLC. If the reaction is slow, gentle heating can be applied.

Data Presentation

The yield of a Knoevenagel condensation is highly dependent on the specific substrates and reaction conditions. The following table summarizes general trends observed for the influence of catalysts and solvents on the reaction.

Catalyst TypeCommon ExamplesTypical SolventsGeneral Observations on Yield
Weak Organic Bases Piperidine, Triethylamine, PyridineEthanol, Toluene, DichloromethaneGenerally good yields, widely applicable.[6]
Ammonium Salts Ammonium Acetate, Piperidinium AcetateEthanol, Acetic AcidOften used to minimize side reactions.[7]
Stronger Bases DBU, DBNTHF, AcetonitrileCan accelerate the reaction but may increase side products.[3]
Lewis Acids ZnCl₂, TiCl₄, Boric Acid[8]Dichloromethane, THFCan activate the carbonyl group, useful for less reactive aldehydes.
Ionic Liquids e.g., [bmim]OHNeat or with co-solventCan act as both catalyst and solvent, often allowing for easy product separation and catalyst recycling.[9]
Solvent-Free Grinding with a solid catalystN/AEnvironmentally friendly, can lead to high yields in short reaction times.[4]

Experimental Protocols

Below is a general, adaptable protocol for a Knoevenagel condensation using this compound.

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.0 mmol)

  • Catalyst (e.g., Piperidine, 0.1 mmol)

  • Solvent (e.g., Ethanol, 10 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and this compound (1.0 mmol).

  • Add the solvent (10 mL) and stir the mixture at room temperature until the solids are dissolved.

  • Add the catalyst (0.1 mmol) to the reaction mixture.

  • Attach a reflux condenser and, if necessary, heat the mixture to the desired temperature (e.g., reflux).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically when the starting aldehyde is consumed), cool the mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration and wash with a small amount of cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Visualizations

Experimental_Workflow A 1. Reactant Preparation (Aldehyde, this compound) B 2. Solvent and Catalyst Addition A->B C 3. Reaction (Stirring at RT or Heating) B->C D 4. Reaction Monitoring (TLC) C->D D->C Incomplete E 5. Work-up (Cooling, Precipitation/Solvent Removal) D->E Complete F 6. Product Isolation (Filtration) E->F G 7. Purification (Recrystallization/Chromatography) F->G H Final Product G->H

Caption: General experimental workflow for the Knoevenagel condensation.

Troubleshooting_Yield Start Low Yield Catalyst Check Catalyst (Age, Purity) Start->Catalyst Temperature Optimize Temperature (Increase/Decrease) Start->Temperature Solvent Change Solvent (Solubility, Polarity) Start->Solvent Water Remove Water (Dean-Stark/Sieves) Start->Water SideProducts Side Products Observed? Start->SideProducts Stoichiometry Adjust Stoichiometry (1:1 Ratio) SideProducts->Stoichiometry Yes WeakerBase Use Weaker Base SideProducts->WeakerBase Yes Monitor Monitor Reaction Closely SideProducts->Monitor Yes

Caption: Troubleshooting logic for improving the yield of Knoevenagel condensation.

References

Technical Support Center: Synthesis Using 4-(Cyanoacetyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-(Cyanoacetyl)morpholine in their synthetic protocols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Knoevenagel condensations?

A1: The primary side reactions encountered are the Michael addition of a second molecule of this compound to the initial Knoevenagel product, self-condensation of this compound, and hydrolysis of the cyano or amide group. The prevalence of these side reactions is highly dependent on the reaction conditions, particularly the strength of the base catalyst and the reaction temperature.

Q2: How can I minimize the formation of the Michael adduct?

A2: To minimize the formation of the Michael adduct, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the aldehyde or ketone can help to ensure that all the this compound is consumed in the initial Knoevenagel condensation. Additionally, shorter reaction times and lower temperatures can disfavor the subsequent Michael addition. Employing weaker bases as catalysts can also reduce the rate of this side reaction.

Q3: What conditions favor the self-condensation of this compound?

A3: Self-condensation is more likely to occur in the presence of strong bases and at elevated temperatures. This reaction involves the deprotonation of the active methylene group of one molecule, which then attacks the carbonyl group of a second molecule. To avoid this, it is recommended to use mild bases and the lowest effective temperature for the desired Knoevenagel condensation.

Q4: Is the hydrolysis of the cyano or amide group a significant concern?

A4: Under typical Knoevenagel condensation conditions, which are often basic, hydrolysis of the nitrile (cyano) group to a carboxylic acid or the amide group of the morpholine moiety can occur, though it is generally less prevalent than Michael addition or self-condensation. Prolonged reaction times, high temperatures, and the presence of strong bases or water can increase the likelihood of hydrolysis. If hydrolysis is suspected, analysis of the crude product by techniques such as mass spectrometry can help identify the corresponding carboxylic acid or morpholine byproducts.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Knoevenagel Product

Low yields are a common issue and can often be attributed to the formation of side products or incomplete reaction.

Potential Cause Troubleshooting Step Expected Outcome
Formation of Michael Adduct Use a slight excess (1.1-1.2 equivalents) of the carbonyl compound. Monitor the reaction closely by TLC and stop it once the starting aldehyde/ketone is consumed.Increased yield of the desired product and reduced formation of the higher molecular weight Michael adduct.
Self-condensation of this compound Switch to a milder base catalyst (e.g., piperidine, ammonium acetate instead of stronger bases like sodium ethoxide). Lower the reaction temperature.Reduced formation of dimerized byproducts.
Incomplete Reaction Gradually increase the reaction temperature or extend the reaction time while carefully monitoring for the formation of side products. Ensure the catalyst is active and used in the correct amount.Improved conversion of starting materials to the desired product.
Hydrolysis Use anhydrous solvents and reagents. Minimize reaction time.Reduced formation of hydrolysis byproducts.
Issue 2: Presence of a Persistent Impurity with a Higher Molecular Weight

This is often indicative of a Michael addition side product.

Identification Mitigation Strategy
Characterize the impurity using mass spectrometry and NMR. The mass will correspond to the desired product plus one molecule of this compound.Employ chromatographic purification (e.g., column chromatography) to separate the desired product from the higher molecular weight adduct. Optimize reaction conditions as described in Issue 1 to prevent its formation in future reactions.

Experimental Protocols

General Protocol for Knoevenagel Condensation with Aromatic Aldehydes

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Piperidine (0.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a round-bottom flask, add this compound and the aromatic aldehyde.

  • Add ethanol and a magnetic stir bar.

  • Stir the mixture at room temperature until the solids are dissolved.

  • Add piperidine to the reaction mixture.

  • Heat the mixture to a gentle reflux (or a lower temperature if side reactions are a concern).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.

Visualizing Reaction Pathways

To better understand the potential reaction pathways, the following diagrams illustrate the desired Knoevenagel condensation and the common side reactions.

Knoevenagel_Reaction_Pathway Reactants This compound + Aldehyde/Ketone Intermediate Aldol Adduct Reactants->Intermediate Base Catalyst Dimer Self-Condensation Product (Dimer) Reactants->Dimer Self-Condensation Hydrolysis_Product Hydrolysis Products (Carboxylic Acid / Morpholine) Reactants->Hydrolysis_Product Hydrolysis Product Knoevenagel Product (α,β-unsaturated nitrile) Intermediate->Product - H₂O Michael_Adduct Michael Adduct Product->Michael_Adduct Michael Addition Michael_Reactant + this compound Self_Condensation_Reactant + this compound Hydrolysis_Reactant + H₂O (Base/Acid)

Caption: Reaction pathways in syntheses using this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Product (TLC, MS, NMR) Start->Analyze Identify Identify Major Side Product(s) Analyze->Identify Michael Michael Adduct Present Identify->Michael High MW Impurity Dimer Dimer Present Identify->Dimer Dimer MW Impurity Hydrolysis Hydrolysis Products Present Identify->Hydrolysis Hydrolyzed MW Impurity Incomplete Incomplete Reaction Identify->Incomplete Starting Material Present Optimize_Michael Adjust Stoichiometry Decrease Reaction Time/Temp Michael->Optimize_Michael Optimize_Dimer Use Milder Base Decrease Temperature Dimer->Optimize_Dimer Optimize_Hydrolysis Use Anhydrous Conditions Decrease Reaction Time Hydrolysis->Optimize_Hydrolysis Optimize_Incomplete Increase Temp/Time Cautiously Check Catalyst Activity Incomplete->Optimize_Incomplete End Improved Yield and Purity Optimize_Michael->End Optimize_Dimer->End Optimize_Hydrolysis->End Optimize_Incomplete->End

Caption: Troubleshooting workflow for optimizing reactions.

Technical Support Center: Optimization of Reaction Conditions for 4-(Cyanoacetyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(Cyanoacetyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflow and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is the nucleophilic acyl substitution reaction between morpholine and a cyanoacetylating agent, typically an active ester like ethyl cyanoacetate. This reaction involves the attack of the secondary amine of morpholine on the electrophilic carbonyl carbon of the cyanoacetate, leading to the formation of the desired amide and ethanol as a byproduct.

Q2: My reaction yield is consistently low. What are the critical parameters to investigate for improvement?

A2: Low yields can stem from several factors. Key parameters to optimize include:

  • Reaction Temperature: The reaction of morpholine with ethyl cyanoacetate often requires heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition of the starting materials or product.

  • Catalyst: While the reaction can proceed without a catalyst, the addition of a base or an acid catalyst can significantly impact the reaction rate and yield. Strong bases like sodium ethoxide or a non-nucleophilic base are options to deprotonate the morpholine, increasing its nucleophilicity.

  • Reactant Stoichiometry: The molar ratio of morpholine to ethyl cyanoacetate is crucial. An excess of one reactant may be necessary to drive the reaction to completion, but it can also complicate purification.

  • Solvent Choice: The choice of solvent can influence the reaction rate and solubility of reactants and products. High-boiling point, inert solvents are often preferred for reactions requiring elevated temperatures.

Q3: I am observing a significant amount of a high-boiling point impurity in my crude product. What could it be?

A3: A common side product in the reaction between amines and esters at elevated temperatures is the formation of a dimer or other condensation products. In this case, self-condensation of ethyl cyanoacetate or reaction of the product with another molecule of ethyl cyanoacetate could be potential side reactions. Careful control of the reaction temperature and stoichiometry can help minimize the formation of these byproducts.

Q4: Is it possible to use cyanoacetic acid directly with morpholine to form this compound?

A4: Yes, it is possible to use cyanoacetic acid directly; however, this requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). This method avoids the high temperatures that may be required when using ethyl cyanoacetate but adds the complexity of additional reagents and potential purification challenges to remove the coupling agent byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient temperature.Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction progress by TLC or GC.
Incomplete reaction due to insufficient reaction time.Increase the reaction time and monitor the consumption of starting materials.
Incorrect stoichiometry of reactants.Experiment with varying the molar ratio of morpholine to ethyl cyanoacetate. A slight excess of morpholine may be beneficial.
Presence of Multiple Spots on TLC (Impure Product) Formation of side products from self-condensation of ethyl cyanoacetate.Maintain a controlled reaction temperature and consider adding the ethyl cyanoacetate dropwise to the heated morpholine solution.
Unreacted starting materials remaining.Optimize the reaction time and temperature. For purification, consider column chromatography or recrystallization from a suitable solvent system.
Product is a Dark-Colored Oil Decomposition of starting materials or product at high temperatures.Reduce the reaction temperature and extend the reaction time. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Presence of colored impurities.Treat the crude product with activated charcoal during recrystallization.
Difficulty in Removing Ethanol Byproduct Inefficient removal of the ethanol byproduct can shift the equilibrium back to the starting materials.If the reaction is performed neat, consider applying a vacuum during the reaction to remove ethanol as it is formed. If a solvent is used, ensure it has a sufficiently high boiling point to allow for the removal of ethanol.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the hypothetical results of a study to optimize the synthesis of this compound from morpholine and ethyl cyanoacetate.

Table 1: Effect of Temperature and Catalyst on Yield

Entry Morpholine (eq.) Ethyl Cyanoacetate (eq.) Catalyst (mol%) Temperature (°C) Time (h) Yield (%)
11.01.2None1001245
21.01.2None1201265
31.01.2None1401275
41.01.2None1601272 (decomposition observed)
51.01.2NaOEt (10)120685
61.01.2Acetic Acid (10)1201268

Table 2: Effect of Solvent on Yield

Entry Morpholine (eq.) Ethyl Cyanoacetate (eq.) Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
11.01.2NaOEt (10)Toluene110882
21.01.2NaOEt (10)Xylene130688
31.01.2NaOEt (10)DMF120675
41.01.2NaOEt (10)Neat120685

Experimental Protocols

Method A: Thermal Amidation with Ethyl Cyanoacetate

Materials:

  • Morpholine

  • Ethyl cyanoacetate

  • Toluene (or another suitable high-boiling solvent)

  • Sodium sulfate (anhydrous)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add morpholine (1.0 equivalent) and toluene.

  • Heat the mixture to reflux (approximately 110-120°C).

  • Slowly add ethyl cyanoacetate (1.2 equivalents) to the refluxing solution over 30 minutes.

  • Continue to heat the reaction mixture at reflux for 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization to obtain pure this compound.

Method B: Amidation using Cyanoacetic Acid and a Coupling Agent

Materials:

  • Cyanoacetic acid

  • Morpholine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve cyanoacetic acid (1.0 equivalent) and HOBt (1.1 equivalents) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add EDC (1.1 equivalents) to the solution and stir for 15 minutes at 0°C.

  • Add morpholine (1.0 equivalent) to the reaction mixture and allow it to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

experimental_workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification morpholine Morpholine flask Round-bottom Flask morpholine->flask ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->flask solvent Solvent (e.g., Toluene) solvent->flask heating Heating (e.g., 120°C) flask->heating 1. stirring Stirring heating->stirring 2. monitoring Monitoring (TLC/GC) stirring->monitoring 3. cooling Cool to RT monitoring->cooling 4. evaporation Solvent Evaporation cooling->evaporation 5. extraction Extraction evaporation->extraction 6. chromatography Column Chromatography extraction->chromatography 7. recrystallization Recrystallization extraction->recrystallization 7. product This compound chromatography->product recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_incomplete_reaction Incomplete Reaction cluster_side_reactions Side Reactions cluster_purification_issues Purification Issues start Low Yield or Impure Product check_temp Increase Temperature? start->check_temp Is starting material present? control_temp Lower Temperature? start->control_temp Are there extra spots on TLC? change_solvent Change Recrystallization Solvent? start->change_solvent Is the product oily/colored? check_time Increase Reaction Time? check_temp->check_time check_ratio Adjust Reactant Ratio? check_time->check_ratio solution Improved Yield / Purity check_ratio->solution slow_addition Slow Reagent Addition? control_temp->slow_addition slow_addition->solution column Perform Column Chromatography? change_solvent->column column->solution

Caption: Troubleshooting logic for optimizing this compound synthesis.

Technical Support Center: Purification of Products from 4-(Cyanoacetyl)morpholine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of reaction products involving 4-(Cyanoacetyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is an active methylene compound, making it a versatile reagent in organic synthesis. The most common reaction is the Knoevenagel condensation, where it reacts with aldehydes or ketones in the presence of a basic catalyst to form α,β-unsaturated products.[1][2] These products are valuable intermediates in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest.

Q2: What are the typical methods for purifying products from this compound reactions?

A2: The primary purification methods for products derived from this compound reactions, particularly Knoevenagel condensation products, are:

  • Recrystallization: This is a widely used technique, often employing solvents like ethanol or ethanol/water mixtures.[3]

  • Washing: For Knoevenagel condensations that yield a solid product, washing with a cold solvent such as ethanol can be an effective and simple purification method.

  • Column Chromatography: Silica gel column chromatography is another common method. The choice of eluent depends on the polarity of the product, with solvent systems like hexane/ethyl acetate and dichloromethane/methanol being reported for similar morpholine-containing compounds.[4]

  • Liquid-Liquid Extraction: This technique is useful for the initial work-up of the reaction mixture to separate the product from water-soluble impurities and catalysts.

Q3: My Knoevenagel condensation product is an oil and won't crystallize. What should I do?

A3: "Oiling out" is a common issue in recrystallization. This can happen if the melting point of your compound is lower than the boiling point of the solvent or if the solution is too concentrated. Here are a few troubleshooting steps:

  • Use a lower-boiling point solvent or a solvent mixture.

  • Start with a more dilute solution and allow it to cool down slowly.

  • Try scratching the inside of the flask with a glass rod at the solvent line to induce nucleation.

  • Add a seed crystal of the pure compound if available.

Q4: I'm seeing significant peak tailing during silica gel chromatography of my morpholine-containing product. How can I improve the peak shape?

A4: Peak tailing is often observed with basic compounds like morpholine derivatives on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia (in methanol), to your eluent system. This will neutralize the acidic sites on the silica gel and improve peak shape and recovery.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of products from this compound reactions.

Low Yield After Purification
Symptom Possible Cause Suggested Solution
Low recovery after recrystallization The compound is too soluble in the recrystallization solvent, even at low temperatures.Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. You can also try a solvent/anti-solvent system. Ensure you are using the minimum amount of hot solvent to dissolve the product.
Product loss during column chromatography The compound is irreversibly adsorbed onto the silica gel due to its basic nature.Add a basic modifier like triethylamine to the eluent. Alternatively, consider using a different stationary phase, such as alumina.
The chosen eluent is not polar enough to elute the product from the column.Gradually increase the polarity of the eluent system. Monitor the elution using Thin Layer Chromatography (TLC).
Low yield after liquid-liquid extraction The product has some solubility in the aqueous phase.Perform multiple extractions with the organic solvent. Saturating the aqueous layer with brine (saturated NaCl solution) can also decrease the solubility of the organic product in the aqueous phase.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of starting materials in the final product The reaction has not gone to completion.Monitor the reaction progress using TLC to ensure full conversion of the starting materials. If the reaction is sluggish, consider increasing the reaction time, temperature, or catalyst loading.
Contamination with byproducts Side reactions, such as self-condensation of the aldehyde/ketone or Michael addition of another equivalent of this compound, may have occurred.Optimize the reaction conditions to minimize side reactions. For purification, a careful column chromatography with a shallow solvent gradient might be necessary to separate the desired product from closely related impurities.
Discolored product after recrystallization Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Experimental Protocols

Protocol 1: Purification of a Knoevenagel Condensation Product by Recrystallization

This protocol provides a general procedure for the recrystallization of a solid product from a Knoevenagel condensation reaction between this compound and an aromatic aldehyde.

Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.

  • Heat the mixture gently with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of the solvent until it does. Avoid adding excess solvent.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol describes a general method for the purification of a product from a this compound reaction using flash column chromatography.

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (the eluent or a slightly more polar solvent). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent. Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to start the flow. Begin with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to hexane/ethyl acetate 1:1, or by adding methanol to a dichloromethane solution).

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation

The following table summarizes typical purification outcomes for Knoevenagel condensation products derived from this compound and various aromatic aldehydes, based on literature for analogous compounds.

AldehydePurification MethodSolvent SystemYield (%)Purity (%)
BenzaldehydeRecrystallizationEthanol85>98
4-ChlorobenzaldehydeColumn ChromatographyHexane/Ethyl Acetate (gradient)78>99
4-MethoxybenzaldehydeRecrystallizationEthanol/Water92>98
2-NaphthaldehydeColumn ChromatographyDichloromethane/Methanol (gradient)75>97

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound + Aldehyde/Ketone reaction Knoevenagel Condensation start->reaction catalyst Base Catalyst catalyst->reaction quench Quench Reaction reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentrate Concentrate drying->concentrate crude Crude Product concentrate->crude chromatography Column Chromatography crude->chromatography If oily or complex mixture recrystallization Recrystallization crude->recrystallization If solid pure Pure Product chromatography->pure recrystallization->pure troubleshooting_purification start Crude Product is_solid Is the product a solid? start->is_solid is_pure_solid Is it pure by TLC? is_solid->is_pure_solid Yes is_oily Is the product an oil or a complex mixture? is_solid->is_oily No recrystallize Recrystallize is_pure_solid->recrystallize No wash Wash with cold solvent is_pure_solid->wash Yes pure_solid Pure Solid Product recrystallize->pure_solid wash->pure_solid column Perform Column Chromatography is_oily->column Yes check_fractions Check fractions by TLC column->check_fractions combine_pure Combine pure fractions and concentrate check_fractions->combine_pure pure_oil Pure Product combine_pure->pure_oil

References

Technical Support Center: Work-up of 4-(Cyanoacetyl)morpholine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the challenges encountered during the work-up of reactions involving 4-(cyanoacetyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during aqueous work-up?

A1: The main stability concern is the hydrolysis of the nitrile group to a primary amide and subsequently to a carboxylic acid. This is catalyzed by both acidic and basic conditions, particularly at elevated temperatures. The morpholine amide bond is generally more stable, but harsh conditions should be avoided.

Q2: My product, derived from a Knoevenagel condensation with this compound, appears to be water-soluble, leading to low extraction yields. How can I improve this?

A2: The morpholine moiety can increase the water solubility of your product. To improve extraction efficiency, consider the following:

  • Salting out: Saturate the aqueous layer with a salt like sodium chloride (brine wash) to decrease the solubility of your organic product.

  • Solvent choice: Use a more polar extraction solvent such as dichloromethane (DCM) or a mixture of chloroform and isopropanol (3:1).[1]

  • pH adjustment: If your product has other functional groups, adjusting the pH of the aqueous layer to suppress their ionization can decrease water solubility. For basic products, basifying the aqueous layer can help.

Q3: I am observing a persistent emulsion during the extractive work-up. What can I do to resolve this?

A3: Emulsions are common when working with morpholine derivatives. Here are several strategies to break them:

  • Brine wash: Adding a saturated solution of sodium chloride can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration: Filtering the emulsified mixture through a pad of Celite or glass wool can sometimes resolve the emulsion.

  • Patience: Allowing the separatory funnel to stand for an extended period can lead to separation.

  • Solvent modification: Adding a small amount of a different organic solvent might disrupt the emulsion.

  • Centrifugation: If the emulsion is persistent and the scale allows, centrifugation is a very effective method.

Q4: What are the common byproducts I should be aware of during the work-up of a Knoevenagel condensation using this compound?

A4: Besides unreacted starting materials, potential byproducts include:

  • Hydrolyzed product: The corresponding carboxylic acid or amide from the hydrolysis of the nitrile group.

  • Michael adducts: If the Knoevenagel product is reactive, it may undergo a Michael addition with unreacted this compound or other nucleophiles present in the reaction mixture.

  • Decarboxylated product: If the Knoevenagel product contains an ester group that gets hydrolyzed to a carboxylic acid, decarboxylation can occur, especially with heating.

Troubleshooting Guides

Problem 1: Low or No Recovery of the Desired Product
Possible Cause Troubleshooting Step
Product is water-soluble.Perform a "salting out" procedure by adding brine. Use a more polar extraction solvent like DCM or a 3:1 mixture of chloroform/isopropanol.[1]
Product is a salt.Adjust the pH of the aqueous layer. For acidic products, acidify the aqueous layer and extract. For basic products, basify the aqueous layer and extract.
Product has hydrolyzed.Analyze the aqueous layer by TLC or LC-MS to check for the hydrolyzed product. In future experiments, use milder work-up conditions (e.g., avoid strong acids/bases, lower temperatures).
Product precipitated out.Check the filter paper and any solid residues for your product.
Problem 2: Presence of Impurities in the Crude Product
Possible Cause Troubleshooting Step
Unreacted starting materials.Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Use a suitable purification method like column chromatography or recrystallization.
Hydrolysis of the nitrile group.Use a buffered aqueous wash (e.g., phosphate buffer at pH 7) to avoid exposure to harsh pH. Keep the work-up temperature low.
Formation of byproducts.Adjust reaction conditions to minimize side reactions. A carefully chosen purification strategy is crucial.

Experimental Protocols

Protocol 1: General Extractive Work-up for a Knoevenagel Condensation
  • Quenching: Cool the reaction mixture to room temperature. Slowly add the reaction mixture to a beaker of cold water or a saturated aqueous solution of ammonium chloride with stirring.[2] This will precipitate many inorganic salts and quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM). The choice of solvent will depend on the solubility of your product. Repeat the extraction 2-3 times to maximize recovery.

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (to remove water-soluble impurities).

    • Saturated aqueous sodium bicarbonate (to remove acidic impurities). Be cautious of CO2 evolution.[3]

    • Brine (to facilitate drying and break emulsions).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or a solvent system in which your crude product has high solubility at elevated temperatures and low solubility at room temperature or below. Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes).

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Presentation

Table 1: Stability of β-Keto Nitriles Under Different pH Conditions (Illustrative Data)

pHConditionStability of β-Keto NitrilePotential Byproducts
< 2AcidicLowCarboxylic acid, Amide
4-6Mildly AcidicModerateAmide
7NeutralHighMinimal hydrolysis
8-10Mildly BasicModerateAmide, Carboxylate salt
> 12BasicLowCarboxylate salt, Amide

Note: This is generalized data for β-keto nitriles. The specific hydrolysis rates for products of this compound may vary.

Table 2: Common Solvents for Extraction and Recrystallization

SolventUsePolarityBoiling Point (°C)Notes
DichloromethaneExtractionPolar aprotic39.6Good for many morpholine derivatives, but can form emulsions.
Ethyl AcetateExtractionModerately polar77.1Common extraction solvent, less dense than water.
Diethyl EtherExtractionNonpolar34.6Volatile and flammable, good for less polar compounds.
EthanolRecrystallizationPolar protic78.4Good for recrystallizing polar compounds.
IsopropanolRecrystallizationPolar protic82.6Similar to ethanol, often used in combination with water.
Hexanes/HeptaneRecrystallizationNonpolar69 / 98.4Used as an anti-solvent with a more polar solvent for recrystallization.

Visualizations

experimental_workflow reaction Reaction Mixture quench Quench (e.g., water, aq. NH4Cl) reaction->quench extraction Extractive Work-up (Organic Solvent) quench->extraction organic_phase Organic Phase extraction->organic_phase Product aqueous_phase Aqueous Phase extraction->aqueous_phase Impurities wash Wash (Water, Bicarbonate, Brine) organic_phase->wash drying Dry (Na2SO4 or MgSO4) wash->drying filtration Filter drying->filtration concentration Concentrate (Rotary Evaporator) filtration->concentration crude_product Crude Product concentration->crude_product purification Purification (Chromatography or Recrystallization) crude_product->purification pure_product Pure Product purification->pure_product

Caption: A general experimental workflow for the work-up and purification of this compound reaction products.

troubleshooting_low_yield start Low or No Product Yield check_aqueous Analyze Aqueous Layer (TLC, LC-MS) start->check_aqueous check_solids Check Filter Paper and Solids start->check_solids product_in_aqueous Product is in Aqueous Layer check_aqueous->product_in_aqueous is_salt Is it a salt? product_in_aqueous->is_salt Yes is_hydrolyzed Is it the hydrolyzed product? product_in_aqueous->is_hydrolyzed No adjust_ph Adjust pH and Re-extract is_salt->adjust_ph milder_workup Use Milder Work-up in Future is_hydrolyzed->milder_workup Yes salting_out Use 'Salting Out' / More Polar Solvent is_hydrolyzed->salting_out No product_precipitated Product Precipitated check_solids->product_precipitated dissolve_and_extract Dissolve in Suitable Solvent and Re-extract product_precipitated->dissolve_and_extract Yes

Caption: A decision tree for troubleshooting low product yield during the work-up.

References

Technical Support Center: Managing Morpholine Basicity in Reaction Workups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when managing the basicity of morpholine during reaction workups.

Frequently Asked Questions (FAQs)

Q1: Why is removing morpholine from my reaction mixture difficult?

Morpholine is a water-miscible organic base, meaning it readily dissolves in both aqueous and many organic solvents.[1] This high solubility in both phases makes its complete removal by simple liquid-liquid extraction challenging. During an aqueous workup, it can partition between the organic and aqueous layers, leading to incomplete removal from your desired product.

Q2: What is the fundamental principle behind removing morpholine with an acidic wash?

The basicity of morpholine is key to its removal. Morpholine, a secondary amine, has a pKa of its conjugate acid (the morpholinium ion) of approximately 8.3-8.5. By washing the organic layer with an acidic solution (e.g., dilute HCl, NH4Cl), you protonate the morpholine, forming the water-soluble morpholinium salt.[2] This salt has a much higher affinity for the aqueous phase and is thus extracted from the organic layer.

Q3: I've performed an acidic wash, but I suspect there's still residual morpholine. How can I confirm its presence?

Several analytical techniques can detect residual morpholine. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive method for quantifying trace amounts of morpholine, often after derivatization to make it more volatile.[3] High-performance liquid chromatography (HPLC) can also be used. For a quick qualitative check, you can analyze the crude product by ¹H NMR spectroscopy and look for the characteristic signals of morpholine.

Q4: I'm observing a persistent emulsion during the extraction process after the acidic wash. What should I do?

Emulsion formation is a common issue when washing organic layers containing amines with aqueous solutions. Here are several troubleshooting strategies:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Gentle Mixing: Instead of vigorous shaking, gently rock or invert the separatory funnel to minimize the formation of a stable emulsion.

  • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively separate the layers.

  • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes help to break the emulsion.

Q5: What is the optimal pH for the acidic wash to ensure complete protonation and removal of morpholine?

To ensure efficient removal, the pH of the aqueous wash should be at least two pH units below the pKa of the morpholinium ion. Aiming for a pH of 4 or lower is a good practice to ensure complete protonation.[4][5] You can check the pH of the aqueous layer with pH paper after the extraction.

Q6: Can residual morpholine impact my subsequent reaction?

Yes, residual morpholine can have detrimental effects on subsequent reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck): Basic amines like morpholine can coordinate to the palladium catalyst, potentially deactivating it and leading to lower reaction yields or complete inhibition of the reaction.[6]

  • Enzymatic Reactions: Many enzymes have specific pH ranges for optimal activity. The basicity of residual morpholine can alter the pH of the reaction mixture, potentially inhibiting or denaturing the enzyme. Morpholine and its derivatives can also act as direct enzyme inhibitors for certain classes of enzymes, such as cholinesterases and monoamine oxidases.[5][7][8]

  • Acid-Sensitive Reactions: If your subsequent step involves acid-sensitive functional groups, the basic nature of morpholine can lead to undesired side reactions.

Quantitative Data Summary

This table summarizes key physicochemical properties of morpholine relevant to its removal during reaction workups.

ParameterValueSignificance in Workup
pKa of Morpholinium Ion ~8.3 - 8.5Determines the pH required for effective protonation and extraction into the aqueous phase.
logP (Octanol-Water Partition Coefficient) -0.84Indicates its hydrophilic nature, but its miscibility with many organic solvents complicates extraction.
Solubility Miscible with water and many organic solvents (e.g., acetone, benzene, ether, ethanol, methanol).[1]This property is the primary reason for challenges in its removal via simple extraction.
Morpholinium Chloride Solubility Soluble in water.The salt formed during an acidic wash is highly water-soluble, facilitating its removal from the organic phase.

Experimental Protocol: Acidic Workup for Morpholine Removal

This protocol provides a general procedure for the removal of morpholine from a reaction mixture in an organic solvent.

Materials:

  • Reaction mixture containing morpholine in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1 M Hydrochloric Acid (HCl) or 10% aqueous solution of Ammonium Chloride (NH₄Cl).

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃).

  • Saturated aqueous solution of Sodium Chloride (Brine).

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

  • Separatory funnel.

  • Erlenmeyer flasks.

  • pH paper.

Procedure:

  • Quenching the Reaction: If necessary, quench the reaction according to your established procedure. Often, the acidic wash itself can serve as the quenching step.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) to a volume that is easily handled in a separatory funnel.

  • First Acidic Wash:

    • Transfer the diluted reaction mixture to a separatory funnel.

    • Add an equal volume of 1 M HCl or 10% NH₄Cl solution.

    • Gently invert the funnel several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate.

    • Drain the lower aqueous layer.

  • Second Acidic Wash (Optional but Recommended):

    • Repeat the acidic wash with a fresh portion of the acidic solution to ensure complete removal of morpholine.

    • Check the pH of the aqueous layer after the second wash; it should be acidic (pH < 4).

  • Neutralization Wash:

    • Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any remaining acid. Be sure to vent frequently as carbon dioxide gas may be evolved.

    • Drain the aqueous layer.

  • Brine Wash:

    • Wash the organic layer with an equal volume of brine to remove any residual water and aid in breaking any minor emulsions.

    • Drain the aqueous layer.

  • Drying the Organic Layer:

    • Transfer the organic layer to an Erlenmeyer flask.

    • Add a suitable amount of anhydrous Na₂SO₄ or MgSO₄ to the organic layer and swirl. The drying agent should be free-flowing and not clump together, indicating the solution is dry.

  • Isolation of Product:

    • Filter the dried organic solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain your crude product, now free of morpholine.

Visual Troubleshooting Guide

// Nodes start [label="Start: Reaction Workup with Morpholine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; acid_wash [label="Perform Acidic Wash\n(e.g., 1M HCl)"]; check_morpholine [label="Check for Residual Morpholine\n(TLC, NMR, or GC-MS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; emulsion [label="Emulsion Forms?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; break_emulsion [label="Troubleshoot Emulsion:\n1. Add Brine\n2. Gentle Agitation\n3. Centrifuge"]; repeat_wash [label="Repeat Acidic Wash"]; neutralize [label="Neutralize with Base\n(e.g., sat. NaHCO3)"]; dry_concentrate [label="Dry Organic Layer & Concentrate"]; end [label="End: Morpholine-Free Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; incomplete_removal [label="Incomplete Removal", color="#EA4335"];

// Edges start -> acid_wash; acid_wash -> emulsion; emulsion -> break_emulsion [label="Yes"]; break_emulsion -> acid_wash; emulsion -> check_morpholine [label="No"]; check_morpholine -> incomplete_removal [label="Yes"]; incomplete_removal -> repeat_wash [color="#EA4335"]; repeat_wash -> check_morpholine; check_morpholine -> neutralize [label="No"]; neutralize -> dry_concentrate; dry_concentrate -> end; } .enddot Caption: A logical workflow for troubleshooting common issues during the removal of morpholine in a reaction workup.

References

Technical Support Center: Column Chromatography Purification of Morpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying morpholine-containing compounds using column chromatography. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered in the laboratory.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of morpholine-containing compounds.

Problem Potential Cause Suggested Solution
Peak Tailing/Streaking The basic nitrogen atom of the morpholine ring is interacting strongly with the acidic silanol groups on the surface of the silica gel stationary phase.[1]Add a basic modifier to the eluent. Common choices include triethylamine (Et₃N) at a concentration of 0.1-2% or ammonia in methanol.[1] This will neutralize the acidic sites on the silica gel.
Compound is Stuck on the Column (No Elution) The compound is too polar for the selected mobile phase and is strongly adsorbed to the stationary phase.[1]Gradually increase the polarity of the eluent. For instance, if using an ethyl acetate/hexanes system, increase the proportion of ethyl acetate. For very polar compounds, a switch to a more polar solvent system like dichloromethane/methanol may be necessary.[2] In some cases, reverse-phase chromatography is a more suitable approach.[1][3]
Poor Separation of Compound from Impurities The chosen eluent system does not provide sufficient resolution between the target compound and impurities.[1]Try a different solvent system. A co-solvent system, such as dichloromethane/methanol or ethyl acetate/hexanes, can often provide better separation.[1] Consider using a different stationary phase, such as alumina (basic or neutral), which has different selectivity compared to silica gel.[1]
Low Recovery of the Compound The compound may be irreversibly binding to the acidic sites on the silica gel.[1]Use a deactivated silica gel or switch to a less acidic stationary phase like alumina. The addition of a basic modifier like triethylamine to the eluent can also significantly improve recovery.[1]
Compound Decomposes on the Column The compound is unstable on the acidic silica gel.Before performing column chromatography, it is advisable to check the stability of the compound on silica gel using a 2D TLC.[4] If the compound is found to be unstable, consider using a less acidic stationary phase like neutral alumina or florisil.[4]
Difficulty Extracting a Water-Soluble Morpholine Compound The high polarity of some morpholine derivatives leads to high water solubility, making extraction with non-polar organic solvents inefficient.[5]To improve extraction efficiency, consider the "salting out" technique by adding a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃) to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of the organic compound.[5] Adjusting the pH of the aqueous layer to be more basic can also help by ensuring the morpholine compound is in its less water-soluble free base form.[5]

Frequently Asked Questions (FAQs)

Q1: Why are morpholine-containing compounds often challenging to purify by silica gel chromatography?

The primary challenge arises from the basic nature of the morpholine ring's nitrogen atom. This basicity leads to strong interactions with the acidic silanol groups present on the surface of silica gel. These interactions can cause several issues, including peak tailing, streaking of the compound band, and in some cases, irreversible adsorption to the column, resulting in poor separation and low recovery.[1]

Q2: What is the ideal Rf value I should aim for on a TLC plate before running a column?

For optimal separation in flash column chromatography, it is recommended to choose a solvent system that gives your target compound an Rf value between 0.2 and 0.4 on a TLC plate.[5] An Rf in this range generally ensures that the compound does not elute too quickly (poor separation) or too slowly (band broadening).

Q3: How do I choose between wet loading and dry loading my sample onto the column?

  • Wet loading involves dissolving the crude sample in a minimal amount of the eluent and carefully applying it to the top of the column. This method is suitable for samples that are readily soluble in the mobile phase.

  • Dry loading is preferred for compounds that have poor solubility in the eluent. This technique involves adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then loading the resulting free-flowing powder onto the top of the column.[5]

Q4: Can I use reverse-phase chromatography for my polar morpholine compound?

Yes, reverse-phase chromatography is an excellent alternative for purifying highly polar morpholine-containing compounds that are not well-retained on normal-phase silica gel.[1][3] In reverse-phase chromatography, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[3]

Q5: My compound "oiled out" instead of crystallizing after I removed the solvent from the pure fractions. What should I do?

"Oiling out" can occur if the compound's melting point is low or if residual solvents are present. Try dissolving the oil in a small amount of a suitable solvent and adding a non-solvent dropwise to induce precipitation. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also promote crystallization.[5]

Quantitative Data Summary

The following tables provide examples of chromatographic conditions used for the purification of specific morpholine-containing compounds.

Table 1: Normal-Phase Flash Chromatography Data

CompoundStationary PhaseMobile PhaseModifierRf ValueYield
(±)-cis-3-(2-Chloro-4-fluorophenyl)-5-methylmorpholineSilica GelDichloromethane:Ethyl Acetate (9:1)-0.31Not Specified
N-benzyl-N-methyl-2-morpholinoethanamineSilica GelEthyl Acetate:Hexanes (1:1)-Not Specified89%
N-methyl-N-(2-morpholinoethyl)benzenesulfonamideSilica GelNot Specified-Not Specified90%

Table 2: Reverse-Phase High-Performance Liquid Chromatography (HPLC) Data

CompoundStationary PhaseMobile Phase AMobile Phase BGradient
4-(Azepan-2-ylmethyl)morpholine[1]C18, 5 µm0.1% Trifluoroacetic Acid (TFA) in Water0.1% Trifluoroacetic Acid (TFA) in Acetonitrile5% to 95% B over 20 minutes
4-phenyl-morpholine[6]Newcrom R1Water with Phosphoric AcidAcetonitrileNot Specified

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Flash Column Chromatography

This protocol is suitable for the purification of moderately polar, basic morpholine-containing compounds.

  • Eluent Selection:

    • Using Thin-Layer Chromatography (TLC), identify a suitable eluent system. A common starting point is a mixture of ethyl acetate and hexanes.

    • To prevent peak tailing, add 0.5-1% triethylamine (Et₃N) to the chosen eluent.[5]

    • Adjust the solvent ratio to achieve an Rf value of 0.2-0.4 for the target compound.[5]

  • Column Packing:

    • Select a column of appropriate size based on the amount of crude material to be purified.

    • Pack the column with silica gel using the "slurry method" with the selected eluent (containing Et₃N). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude compound in a minimal amount of the eluent. Carefully add the solution to the top of the silica bed.

    • Dry Loading: For compounds with low solubility in the eluent, dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[5]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply gentle pressure to begin elution.

    • Collect fractions of the eluate in test tubes.

    • Monitor the elution process by spotting the collected fractions on TLC plates to identify which fractions contain the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified morpholine-containing compound.

Protocol 2: General Procedure for Reverse-Phase HPLC Purification

This protocol is suitable for the purification of polar, water-soluble morpholine-containing compounds.

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Prepare Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • Degas both mobile phases to remove dissolved gases.

  • Sample Preparation:

    • Dissolve the crude morpholine-containing compound in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

  • HPLC System Setup and Operation:

    • Install a C18 reverse-phase column and equilibrate the system with the initial mobile phase conditions (e.g., 95% Mobile Phase A and 5% Mobile Phase B) for at least 30 minutes.[1]

    • Set the UV detector to an appropriate wavelength for detecting the compound.

    • Inject the prepared sample onto the column.

  • Gradient Elution and Fraction Collection:

    • Run a linear gradient from a low percentage of Mobile Phase B to a high percentage to elute the compounds (e.g., 5% to 95% B over 20 minutes).[1]

    • Monitor the chromatogram and collect the fraction corresponding to the peak of the target compound.

  • Post-Purification Processing:

    • Combine the collected fractions containing the purified product.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified compound, likely as a TFA salt.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Solvent Selection) packing 2. Column Packing (Silica Gel Slurry) tlc->packing loading 3. Sample Loading (Wet or Dry) packing->loading elution 4. Elution (Apply Pressure) loading->elution collection 5. Fraction Collection elution->collection monitor 6. TLC Monitoring of Fractions collection->monitor combine 7. Combine Pure Fractions monitor->combine evap 8. Solvent Evaporation combine->evap product Purified Compound evap->product

Caption: A typical experimental workflow for the purification of a morpholine-containing compound using normal-phase flash column chromatography.

troubleshooting_workflow start Chromatography Issue Identified peak_shape Poor Peak Shape? start->peak_shape no_elution Compound Not Eluting? peak_shape->no_elution No add_base Add Basic Modifier (e.g., Et3N) peak_shape->add_base Yes poor_sep Poor Separation? no_elution->poor_sep No inc_polarity Increase Eluent Polarity no_elution->inc_polarity Yes low_recovery Low Recovery? poor_sep->low_recovery No change_solvent Change Solvent System or Stationary Phase poor_sep->change_solvent Yes deactivate_silica Use Deactivated Silica or Alumina low_recovery->deactivate_silica Yes end Problem Resolved low_recovery->end No add_base->end inc_polarity->end change_solvent->end deactivate_silica->end

Caption: A troubleshooting decision tree for common issues encountered during the column chromatography of morpholine-containing compounds.

References

how to remove unreacted 4-(Cyanoacetyl)morpholine from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 4-(Cyanoacetyl)morpholine from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to remove unreacted this compound from a reaction mixture?

A1: The primary methods for removing unreacted this compound include liquid-liquid extraction, column chromatography, and recrystallization. The choice of method depends on the scale of your reaction, the properties of your desired product, and the nature of the other components in the reaction mixture.

Q2: this compound appears to be somewhat water-soluble. How can I effectively remove it using liquid-liquid extraction from an aqueous layer?

A2: Due to the polarity of the morpholine group, this compound can exhibit some water solubility. To enhance its removal from an aqueous phase into an organic phase, you can employ a "salting out" technique. By adding a saturated solution of sodium chloride (brine) to the aqueous layer, you increase its ionic strength, which decreases the solubility of organic compounds like this compound, thereby promoting its transfer to the organic solvent. Using a more polar organic solvent like dichloromethane (DCM) or ethyl acetate for extraction can also be beneficial.[1]

Q3: I am observing significant peak tailing while trying to separate my product from this compound using silica gel column chromatography. What is the cause and how can I fix it?

A3: Peak tailing on silica gel is a common issue with basic compounds like those containing a morpholine moiety.[2] The basic nitrogen atom interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and inefficient separation. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.5-1% v/v), to your eluent system.[2] This will neutralize the acidic sites on the silica gel and improve the chromatography.

Q4: What is a good starting point for a recrystallization solvent to purify my product from this compound?

A4: The ideal recrystallization solvent is one in which your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while this compound remains soluble at lower temperatures. Common solvents to screen for the recrystallization of polar organic compounds include ethanol, isopropanol, and ethyl acetate, or mixtures of these with less polar solvents like hexanes.[3] You will likely need to perform a solvent screen to determine the optimal solvent or solvent system for your specific product.

Troubleshooting Guides

Liquid-Liquid Extraction
Issue Potential Cause Suggested Solution
Poor separation of layers/emulsion formation The densities of the aqueous and organic layers are too similar, or surfactants are present.Add brine to the separatory funnel to increase the ionic strength and density of the aqueous layer. Gently rock the funnel instead of vigorous shaking. If an emulsion persists, you can try filtering the mixture through a pad of Celite®.[1]
Low recovery of the desired product from the aqueous phase The product has significant water solubility, or the chosen organic solvent is not polar enough.Perform multiple extractions with fresh portions of the organic solvent. Use a more polar extraction solvent such as ethyl acetate or dichloromethane. Employ the "salting out" technique by adding sodium chloride to the aqueous phase.[1]
Precipitate forms at the interface of the two layers The compound is not sufficiently soluble in either the aqueous or the organic phase at the interface.Add more of the organic or aqueous solvent to dissolve the precipitate. Adjust the pH of the aqueous phase to ensure your compound of interest and the impurity are in their most soluble forms.[1]
Column Chromatography
Issue Potential Cause Suggested Solution
Significant peak tailing for the desired product or impurity The basic morpholine nitrogen is interacting strongly with the acidic silica gel.[2]Add a basic modifier like triethylamine (0.5-1% v/v) to your eluent.[2] Alternatively, consider using a different stationary phase, such as alumina.
Co-elution of the product and this compound The polarity of the eluent is too high, or the chosen solvent system does not provide adequate separation.Decrease the polarity of your eluent system. If using a gradient, make it shallower. Experiment with different solvent systems (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol).
The compound is not eluting from the column The eluent is not polar enough to displace the compound from the silica gel.Gradually increase the polarity of the eluent. If your compound is very polar, you may need to use a solvent system with a higher percentage of a polar solvent like methanol.
Recrystallization
Issue Potential Cause Suggested Solution
No crystals form upon cooling The solution is not supersaturated (too much solvent was used), or nucleation is slow.Concentrate the solution by boiling off some of the solvent. Try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation. Add a seed crystal of the pure compound if available.[2]
The compound "oils out" instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent, or the solution is cooling too quickly.Use a lower-boiling point solvent or a solvent mixture. Ensure the solution cools slowly to room temperature before placing it in an ice bath.[2]
Low yield of recovered crystals The compound has significant solubility in the cold solvent, or too much solvent was used initially.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use the minimum amount of hot solvent necessary to dissolve the compound. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[2]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction

This protocol outlines a general procedure for the extractive workup of a reaction mixture to remove this compound.

  • Quenching: Quench the reaction mixture by slowly adding it to a separatory funnel containing water or a suitable aqueous solution.

  • Solvent Addition: Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Salting Out: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer.

  • Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to separate fully. Drain the lower layer. If the organic layer is the upper layer, pour it out from the top of the funnel to avoid contamination.

  • Repeat: Repeat the extraction of the aqueous layer with fresh organic solvent two more times to ensure complete removal of the desired product.

  • Combine and Dry: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product, which should have a reduced amount of this compound.

Protocol 2: Flash Column Chromatography

This protocol describes a general method for purifying a compound from this compound using flash column chromatography on silica gel.

  • Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes. Add 0.5-1% triethylamine to the chosen eluent to prevent peak tailing. Aim for an Rf value of 0.2-0.4 for your target compound.[2]

  • Column Packing: Select an appropriately sized column based on the amount of crude material. Pack the column with silica gel using the "slurry method" with your chosen eluent (containing triethylamine).

  • Sample Loading: Dissolve your crude compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel.

  • Elution: Carefully load the sample onto the top of the silica gel bed. Begin elution with the chosen eluent, applying gentle pressure to the top of the column.

  • Fraction Collection: Collect fractions and monitor the elution by TLC to identify the fractions containing your pure product.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Recrystallization

This protocol provides a general procedure for purifying a solid product from this compound by recrystallization.

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent (e.g., ethanol, isopropanol, or ethyl acetate). Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[1][4]

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot recrystallization solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Solubility of this compound (Qualitative)
SolventPolarityExpected Solubility at Room TemperatureNotes
WaterHighSolubleThe morpholine group enhances water solubility.
Methanol / EthanolHighSolubleLikely to be a good solvent for dissolving the compound.
Dichloromethane (DCM)MediumSolubleA common solvent for extraction and chromatography.
Ethyl AcetateMediumSolubleA common solvent for extraction and chromatography.
Hexanes / HeptaneLowInsolubleCan be used as an anti-solvent in recrystallization.

Note: This table is based on the general properties of morpholine-containing compounds and should be confirmed experimentally for this compound.

Visualizations

Removal_Workflow reaction_mixture Crude Reaction Mixture (Product + Unreacted this compound) extraction Liquid-Liquid Extraction reaction_mixture->extraction chromatography Column Chromatography extraction->chromatography Crude Product waste Waste (this compound) extraction->waste recrystallization Recrystallization chromatography->recrystallization Partially Purified Product chromatography->waste pure_product Pure Product recrystallization->pure_product recrystallization->waste Troubleshooting_Logic start Isolate Crude Product is_solid Is the crude product a solid? start->is_solid is_soluble Soluble in common organic solvents? is_solid->is_soluble No (Oil or Gummy Solid) try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes try_chromatography Perform Column Chromatography is_soluble->try_chromatography Yes try_extraction Perform Liquid-Liquid Extraction is_soluble->try_extraction No (Insoluble) pure Pure Product try_recrystallization->pure try_chromatography->pure try_extraction->try_chromatography

References

troubleshooting low conversion rates with 4-(Cyanoacetyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low conversion rates and other common issues encountered during experiments involving 4-(Cyanoacetyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, with the chemical formula C₇H₁₀N₂O₂, is a versatile reagent in organic synthesis.[1] It is primarily used as a building block for the synthesis of various heterocyclic compounds, including pyrimidine and 2-aminothiophene derivatives, which are of interest in medicinal chemistry due to their potential biological activities.[2][3][4]

Q2: What are the common reactions where this compound is used?

This compound is frequently employed in:

  • Gewald Reaction: A multi-component reaction to synthesize polysubstituted 2-aminothiophenes.[5] This reaction typically involves a ketone or aldehyde, an active methylene nitrile (like this compound), and elemental sulfur in the presence of a base.[6][7][8]

  • Pyrimidine Synthesis: It serves as a key precursor in condensation reactions to form pyrimidine rings, which are core structures in many biologically active compounds.[2][3][9]

Q3: What are the potential safety hazards associated with this compound?

According to its Globally Harmonized System (GHS) classification, this compound is harmful if swallowed.[1] It may also cause skin and eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Troubleshooting Low Conversion Rates

Low conversion rates are a common challenge in organic synthesis. The following sections provide a structured approach to troubleshooting reactions involving this compound.

Issue 1: Low Yield in Gewald Reaction

The Gewald reaction is a robust method for synthesizing 2-aminothiophenes, but its efficiency can be sensitive to several factors.

Troubleshooting Workflow for Gewald Reaction

Gewald_Troubleshooting cluster_reagents Reagent Considerations cluster_conditions Reaction Condition Optimization start Low Conversion in Gewald Reaction reagents Check Reagent Quality & Stoichiometry start->reagents conditions Optimize Reaction Conditions reagents->conditions Reagents OK solution Improved Conversion reagents->solution High-Purity Reagents reagent_purity • Purity of this compound • Purity of ketone/aldehyde • Quality of elemental sulfur • Stoichiometry of reactants workup Review Workup & Purification conditions->workup Conditions Optimized conditions->solution Optimized Protocol condition_params • Base selection (e.g., morpholine, piperidine, triethylamine) • Solvent choice (e.g., ethanol, DMF) • Temperature control • Reaction time analysis Analyze Byproducts workup->analysis Yield Still Low workup->solution Improved Isolation analysis->reagents Identify Starting Material Impurities analysis->conditions Identify Side Reaction Products Pyrimidine_Troubleshooting cluster_conditions Key Reaction Parameters cluster_catalyst Catalyst Considerations start Low Conversion in Pyrimidine Synthesis reagents Verify Reagent Purity and Stoichiometry start->reagents conditions Optimize Reaction Conditions reagents->conditions Reagents are pure catalyst Evaluate Catalyst/Acid conditions->catalyst Still low yield solution Improved Conversion conditions->solution Optimized conditions condition_details • Anhydrous conditions (remove water) • Temperature (reflux is common) • Solvent choice (e.g., DMF, ethanol) workup Refine Workup Procedure catalyst->workup Catalyst optimized catalyst->solution Improved catalytic efficiency catalyst_details • Acidic catalyst (e.g., acetic acid, HCl) • Basic catalyst (e.g., sodium ethoxide) • pH control workup->solution Higher isolated yield logical_troubleshooting start Low Product Yield check_reaction Was the reaction successful? (Check TLC/LC-MS) start->check_reaction no_reaction No or little product formation check_reaction->no_reaction No side_products Significant side products observed check_reaction->side_products Yes, but... reagent_issue Reagent Problem no_reaction->reagent_issue condition_issue Condition Problem no_reaction->condition_issue side_products->condition_issue reagent_purity Check Purity reagent_issue->reagent_purity reagent_stoichiometry Check Stoichiometry reagent_issue->reagent_stoichiometry temp_issue Optimize Temperature condition_issue->temp_issue time_issue Optimize Time condition_issue->time_issue solvent_issue Change Solvent condition_issue->solvent_issue catalyst_issue Change Catalyst/Base condition_issue->catalyst_issue solution Optimized Reaction reagent_purity->solution reagent_stoichiometry->solution temp_issue->solution time_issue->solution solvent_issue->solution catalyst_issue->solution

References

Validation & Comparative

A Comparative Guide to 4-(Cyanoacetyl)morpholine and Ethyl Cyanoacetate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of heterocyclic scaffolds fundamental to medicinal chemistry, the choice of active methylene compounds is a critical decision that dictates reaction efficiency, yield, and downstream functionalization possibilities. Among the diverse array of options, 4-(Cyanoacetyl)morpholine and ethyl cyanoacetate have emerged as versatile and widely utilized building blocks. This guide provides an objective, data-driven comparison of their performance in key synthetic transformations, offering insights to inform reagent selection in drug discovery and development.

At a Glance: Physicochemical Properties

A foundational aspect of a reagent's utility is its physical and chemical characteristics. Below is a summary of the key properties of this compound and ethyl cyanoacetate. The morpholine amide in this compound and the ester group in ethyl cyanoacetate both serve as electron-withdrawing groups that activate the adjacent methylene protons, a crucial feature for their role in carbon-carbon bond-forming reactions.

PropertyThis compoundEthyl Cyanoacetate
Molecular Formula C₇H₁₀N₂O₂C₅H₇NO₂
Molecular Weight 154.17 g/mol 113.11 g/mol
Appearance SolidColorless liquid
Melting Point Not widely reported-22 °C
Boiling Point Not widely reported208-210 °C
Density Not widely reported1.063 g/mL at 25 °C

Performance in Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone.[1][2] Both this compound and ethyl cyanoacetate are excellent substrates for this reaction, readily forming a resonance-stabilized carbanion in the presence of a base.

The general mechanism involves the base-catalyzed deprotonation of the active methylene compound to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the aldehyde or ketone. A subsequent dehydration step yields the α,β-unsaturated product.

Knoevenagel_Condensation cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration Active_Methylene Z-CH₂-CN (Z = CO-Morpholine or COOEt) Carbanion [Z-CH-CN]⁻ (Resonance Stabilized) Active_Methylene->Carbanion + Base - HB⁺ Base Base Alkoxide Intermediate Carbanion->Alkoxide + R-CHO Carbonyl R-CHO Alcohol β-Hydroxy Intermediate Alkoxide->Alcohol + HB⁺ Product α,β-Unsaturated Product Alcohol->Product - H₂O

Caption: General mechanism of the Knoevenagel Condensation.

Comparative Experimental Data

While direct side-by-side comparisons under identical conditions are not extensively reported, the following table compiles representative data for the Knoevenagel condensation of various aldehydes with ethyl cyanoacetate, showcasing typical yields and reaction conditions. The reactivity of this compound is expected to be comparable, given the similar electron-withdrawing nature of the morpholine amide group.

AldehydeActive Methylene CompoundCatalystSolventTimeYield (%)Reference
4-ChlorobenzaldehydeEthyl CyanoacetateDABCO[HyEtPy]Cl–H₂O5 min99%[1]
4-NitrobenzaldehydeEthyl CyanoacetateDABCO[HyEtPy]Cl–H₂O5 min98%[1]
BenzaldehydeEthyl CyanoacetateDBU/H₂OWater20 min96%[3]
IsatinEthyl CyanoacetateSBA-Pr-SO₃HWater20 min94%[4]

Synthesis of 2-Pyridones

Substituted 2-pyridones are a prevalent motif in numerous biologically active compounds. Both this compound and ethyl cyanoacetate serve as valuable precursors for the synthesis of these heterocycles, typically through multi-component reactions.

A common synthetic strategy involves the reaction of an aldehyde, an active methylene compound (like ethyl cyanoacetate or a derivative), and a source of ammonia, often ammonium acetate. The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization.[5][6]

Pyridone_Synthesis Aldehyde Ar-CHO Knoevenagel_Product Knoevenagel Adduct Aldehyde->Knoevenagel_Product Active_Methylene NC-CH₂-Z (Z = COOEt or CO-Morpholine) Active_Methylene->Knoevenagel_Product Ketone R-CO-CH₃ Michael_Adduct Michael Adduct Ketone->Michael_Adduct Ammonium_Acetate NH₄OAc Knoevenagel_Product->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate + NH₃ Pyridone Substituted 2-Pyridone Cyclized_Intermediate->Pyridone - H₂O - [O]

Caption: General workflow for the synthesis of 2-pyridones.

Comparative Experimental Data

The following table presents data on the synthesis of 2-pyridones using ethyl cyanoacetate and N-aryl cyanoacetamides (derived from ethyl cyanoacetate), which serve as a proxy for the reactivity of this compound.[7][8]

AldehydeKetone/DicarbonylCyano-ReagentConditionsYield (%)Reference
Various AromaticAcetophenoneEthyl Cyanoacetate, NH₄OAcPEG-600, 120°C85-95%[6]
-AcetylacetoneN-Aryl CyanoacetamidesKOH, Ethanol, 80°C, 4h61-79%[7][8]
Various AromaticEthyl AcetoacetateEthyl Cyanoacetate, (NH₄)₂CO₃H₂O/EtOH, 80°C80-96%[9][10]

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are another class of heterocyclic compounds with significant interest in drug discovery, known to act as kinase inhibitors.[11] The synthesis of this scaffold can be efficiently achieved using either this compound or ethyl cyanoacetate. A common route involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent, which can be generated in situ from an active methylene compound.[12][13]

Pyrazolopyrimidine_Synthesis cluster_pathway In-situ formation of β-dicarbonyl equivalent Aminopyrazole 5-Aminopyrazole Cyclocondensation Cyclocondensation Aminopyrazole->Cyclocondensation Enaminone Enaminone or β-Dicarbonyl Equivalent Enaminone->Cyclocondensation Active_Methylene NC-CH₂-Z (Z = COOEt or CO-Morpholine) Active_Methylene->Enaminone DMFDMA DMF-DMA DMFDMA->Enaminone Pyrazolopyrimidine Pyrazolo[1,5-a]pyrimidine Cyclocondensation->Pyrazolopyrimidine - H₂O

Caption: Synthetic pathway to Pyrazolo[1,5-a]pyrimidines.

Comparative Experimental Data

The table below summarizes yields for the synthesis of pyrazolo[1,5-a]pyrimidines using ethyl cyanoacetate as a key reagent. While specific examples utilizing this compound are less prevalent in the literature, its analogous reactivity suggests it would be a viable alternative.

5-Aminopyrazole DerivativeSecond ComponentConditionsYield (%)Reference
5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrileEthyl CyanoacetateReflux, 45 minNot specified[12]
3-Amino-4-alkyl pyrazoleEthyl (ethoxymethylene)cyanoacetateAcetic acid, reflux, 4h60%[11]
5-AminopyrazolesSodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olateAcetic acid, refluxHigh[14]

Experimental Protocols

General Procedure for Knoevenagel Condensation with Ethyl Cyanoacetate

Materials:

  • Aldehyde (10 mmol)

  • Ethyl cyanoacetate (12 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mmol)

  • [HyEtPy]Cl–H₂O (3 g [HyEtPy]Cl in 3 mL H₂O)

  • Diethyl ether

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a stirred mixture of the aldehyde (10 mmol) and ethyl cyanoacetate (12 mmol) in the [HyEtPy]Cl–H₂O solution, add DABCO (20 mmol) at room temperature.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the aldehyde is consumed.[1]

  • Dilute the reaction mixture with water (30 mL) and extract with diethyl ether (2 x 20 mL).[1]

  • Wash the combined organic phase with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.[1]

General Procedure for the Guareschi-Thorpe Synthesis of 2-Pyridones with Ethyl Cyanoacetate

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)

  • Ethyl cyanoacetate (1 mmol)

  • Ammonium carbonate (2 mmol)

  • Ethanol

  • Water

Procedure:

  • Prepare a mixture of the 1,3-dicarbonyl compound (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium carbonate (2 mmol) in a 1:1 mixture of ethanol and water (2 mL total).[9][10]

  • Stir the mixture at 80 °C and monitor the reaction by TLC.[9][10]

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold water and a small amount of cold ethanol, and dry to obtain the pure 2-pyridone.[9][10]

General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines

Materials:

  • 5-Aminopyrazole derivative (1 mmol)

  • Ethyl (ethoxymethylene)cyanoacetate (1 mmol)

  • Glacial acetic acid

Procedure:

  • To a solution of the 5-aminopyrazole derivative (1 mmol) in glacial acetic acid, add ethyl (ethoxymethylene)cyanoacetate (1 mmol).[11]

  • Heat the reaction mixture to reflux for 4 hours.[11]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure pyrazolo[1,5-a]pyrimidine.[11]

Conclusion

Both this compound and ethyl cyanoacetate are highly effective reagents for the synthesis of key heterocyclic structures in medicinal chemistry.

  • Ethyl cyanoacetate is a cost-effective, liquid reagent that has been extensively documented in a wide range of transformations, including Knoevenagel condensations and the synthesis of pyridones and pyrazolo[1,5-a]pyrimidines. Its reactivity is well-understood, and a plethora of established protocols are available.

  • This compound , as a solid cyanoacetamide derivative, offers potential advantages in terms of handling and purification of products. The morpholine moiety can also introduce desirable pharmacokinetic properties in the final molecule. While less documented in direct comparative studies, its chemical reactivity is analogous to that of ethyl cyanoacetate, making it a valuable alternative, particularly when the incorporation of a morpholine scaffold is desired.

The choice between these two reagents will ultimately be guided by the specific synthetic target, desired physicochemical properties of the final product, and considerations of cost and available synthetic methodologies. This guide provides the foundational data and protocols to assist researchers in making an informed decision.

References

alternative reagents to 4-(Cyanoacetyl)morpholine for cyanoacetylation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules, the introduction of a cyanoacetyl group is a crucial transformation. While 4-(cyanoacetyl)morpholine is a commonly utilized reagent for this purpose, a range of alternatives offer distinct advantages in terms of reactivity, yield, and ease of handling. This guide provides an objective comparison of the performance of key alternative reagents for cyanoacetylation, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Performance Comparison of Cyanoacetylation Reagents

The selection of a cyanoacetylating agent is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. The following tables summarize the performance of several alternatives to this compound for the cyanoacetylation of various substrates, with a focus on reaction conditions and yields.

Table 1: Cyanoacetylation of Aromatic Amines

ReagentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
1-(Cyanoacetyl)-3,5-dimethylpyrazoleSubstituted 2-aminothiophenesToluene100-110180-92[1]
Cyanoacetic acid / Acetic anhydrideAniline derivativesAcetic anhydride850.25Good[2]
Cyanoacetyl ChlorideAromatic compoundsInert diluentup to 60--[3]
Cyanoacetic acid / DCC / DMAPGeneral aminesDichloromethane0 - 203High[Protocol Adaptation]

Table 2: Cyanoacetylation of Heterocycles (Indoles and Pyrroles)

ReagentSubstrateSolventTemperature (°C)TimeYield (%)Reference
Cyanoacetic acid / Acetic anhydrideIndoleAcetic anhydride8510 min91[2]
Cyanoacetic acid / Acetic anhydridePyrroleAcetic anhydride7535 min70[4]
Cyanoacetic acid / Acetic anhydrideCarbazoleAcetic anhydride951.5 h82[4]
1-(Cyanoacetyl)-3,5-dimethylpyrazoleIndoles, PyrrolesTolueneReflux-High[5][6]

In-Depth Look at Alternative Reagents

1-(Cyanoacetyl)-3,5-dimethylpyrazole

This reagent is widely regarded as a superior alternative to many other cyanoacetylating agents. It is a stable, crystalline solid that is easy to handle and commercially available.[7] Reactions with 1-(cyanoacetyl)-3,5-dimethylpyrazole typically proceed under mild conditions and afford high yields of the desired N-substituted cyanoacetamides.[1][7] A significant advantage is the ease of product purification, as the by-product, 3,5-dimethylpyrazole, is readily soluble in most organic solvents and can be easily removed.[1][7]

Cyanoacetic Acid with Acetic Anhydride

The combination of cyanoacetic acid and acetic anhydride provides a potent and convenient method for the cyanoacetylation of a range of substrates, including indoles, pyrroles, and aromatic amines.[2][4][8] This in-situ generation of a mixed anhydride allows for rapid reactions, often at moderate temperatures and with short reaction times, leading to good to excellent yields of the acylated products.[2][4]

Cyanoacetyl Chloride

While a highly reactive cyanoacetylating agent, cyanoacetyl chloride is known for its instability, which can make it difficult to handle and store.[3][6][7] Its use often requires careful control of reaction conditions to avoid polymerization and other side reactions. Despite its reactivity, the challenges associated with its stability have led to the development of more convenient alternatives.

Cyanoacetic Acid with DCC and DMAP

The use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), is a well-established method for amide bond formation. This can be effectively applied to the cyanoacetylation of amines using cyanoacetic acid. The reaction proceeds through an activated O-acylisourea intermediate, which then reacts with the amine. This method is known for its high efficiency and generally proceeds under mild conditions.

Experimental Protocols

General Procedure for Cyanoacetylation using 1-(Cyanoacetyl)-3,5-dimethylpyrazole
  • Reagents: 1-(Cyanoacetyl)-3,5-dimethylpyrazole (1.0 eq.), amine (1.0 eq.), toluene.

  • Procedure: To a solution of the amine in toluene (e.g., 20 mL for 10 mmol of amine), add 1-(cyanoacetyl)-3,5-dimethylpyrazole. Reflux the reaction mixture for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration and recrystallized from a suitable solvent like ethanol.[1]

General Procedure for Cyanoacetylation using Cyanoacetic Acid and Acetic Anhydride
  • Reagents: Cyanoacetic acid (1.0 eq.), substrate (e.g., indole, 1.0 eq.), acetic anhydride.

  • Procedure: Dissolve cyanoacetic acid in acetic anhydride at a slightly elevated temperature (e.g., 50 °C). Add the substrate to this solution. Heat the reaction mixture to the desired temperature (e.g., 85 °C) for a short period (e.g., 5-15 minutes). The product may crystallize out upon cooling. The solid product can be collected by filtration, washed with a suitable solvent like methanol, and dried.[4]

Visualizing the Workflow

A general workflow for a cyanoacetylation reaction can be visualized to illustrate the key steps from starting materials to the final product.

Cyanoacetylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Amine Amine / Substrate Reaction_Vessel Reaction (Solvent, Temp, Time) Amine->Reaction_Vessel Reagent Cyanoacetylating Reagent Reagent->Reaction_Vessel Workup Quenching & Extraction Reaction_Vessel->Workup Purification Crystallization / Chromatography Workup->Purification Final_Product Cyanoacetylated Product Purification->Final_Product

Caption: General workflow for a cyanoacetylation reaction.

The choice of a specific cyanoacetylating agent can be further broken down into a logical decision-making process.

Reagent_Selection Start Select Cyanoacetylation Reagent High_Yield High Yield & Purity? Start->High_Yield Mild_Conditions Mild Conditions? High_Yield->Mild_Conditions Yes Reagent3 Cyanoacetyl Chloride High_Yield->Reagent3 No Easy_Handling Ease of Handling? Mild_Conditions->Easy_Handling Yes Reagent2 Cyanoacetic Acid / Acetic Anhydride Mild_Conditions->Reagent2 No Reagent1 1-(Cyanoacetyl)-3,5-dimethylpyrazole Easy_Handling->Reagent1 Yes Reagent4 Cyanoacetic Acid / DCC / DMAP Easy_Handling->Reagent4 No

Caption: Decision tree for selecting a cyanoacetylation reagent.

References

A Comparative Guide to Cyanoacetylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cyanoacetylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall workflow. This guide provides an objective comparison of common cyanoacetylating agents, supported by experimental data, to aid in making informed decisions for your synthesis needs.

The introduction of a cyanoacetyl group is a fundamental transformation in organic synthesis, particularly in the construction of a wide array of nitrogen-containing heterocycles, many of which are scaffolds for biologically active molecules. The reactivity of the chosen cyanoacetylating agent directly influences the success of the synthesis. This guide focuses on a comparative analysis of three commonly used agents: cyanoacetic acid (often in combination with acetic anhydride), cyanoacetyl chloride, and 1-cyanoacetyl-3,5-dimethylpyrazole.

Reactivity and Performance Comparison

The choice of a cyanoacetylating agent hinges on a balance of reactivity, stability, ease of handling, and reaction efficiency. While highly reactive agents may offer faster reaction times, they can also be less stable and require more stringent handling procedures.

1-Cyanoacetyl-3,5-dimethylpyrazole has emerged as a superior reagent in many applications, particularly for the N-cyanoacetylation of amines.[1][2][3] It is often cited for its ability to produce high yields in shorter reaction times compared to other agents.[2] This reagent is also noted for being economical and non-toxic.[2][3] The by-product, 3,5-dimethylpyrazole, is readily removed as it is highly soluble in the mother liquor, simplifying purification.[2]

Cyanoacetyl chloride , being an acid chloride, is a highly reactive agent. This high reactivity can be advantageous for difficult acylations but also presents challenges due to its instability and sensitivity to moisture.[2]

Cyanoacetic acid , when activated with acetic anhydride, provides a convenient and effective method for cyanoacetylation.[4][5] This combination is particularly useful for the cyanoacetylation of indoles, pyrroles, and various aniline derivatives.[4][5] However, direct condensation using cyanoacetic acid or its simple esters like ethyl cyanoacetate can be slow and result in lower yields, sometimes requiring prolonged reaction times of 24-36 hours.[2]

Data Presentation: A Quantitative Comparison

The following table summarizes the performance of different cyanoacetylating agents in the cyanoacetylation of substituted 2-aminothiophenes, providing a quantitative insight into their relative efficiencies.

Cyanoacetylating AgentSubstrateReaction ConditionsReaction TimeYield (%)Reference
1-Cyanoacetyl-3,5-dimethylpyrazoleSubstituted 2-aminothiophenesToluene, reflux (100-110°C)~1 hour80-92%[2]
Ethyl/Methyl cyanoacetateAromatic aminesDirect condensationSeveral hours (24-36h for some heterocyclic amines)Lower yields, sometimes fails to produce the desired product[2]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the cyanoacetylation of amines using the discussed agents.

Protocol 1: Cyanoacetylation using 1-Cyanoacetyl-3,5-dimethylpyrazole

This protocol is adapted from the cyanoacetylation of substituted 2-aminothiophenes.[2]

Materials:

  • Substituted 2-aminothiophene (1.0 equivalent)

  • 1-Cyanoacetyl-3,5-dimethylpyrazole (1.0 equivalent, 10 mM)

  • Toluene (20 ml)

  • Ethanol (for recrystallization)

Procedure:

  • To a solution of the substituted 2-aminothiophene in toluene, add 1-cyanoacetyl-3,5-dimethylpyrazole.

  • Reflux the reaction mixture at 100-110°C for approximately 1 hour.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the crude product that precipitates out.

  • Recrystallize the filtered solid from ethanol to obtain the purified N-substituted cyanoacetamide.

Protocol 2: Cyanoacetylation using Cyanoacetic Acid and Acetic Anhydride

This protocol is a general procedure for the cyanoacetylation of aromatic amines like aniline.

Materials:

  • Aniline (1.0 equivalent)

  • Cyanoacetic acid (1.1 equivalents)

  • Acetic anhydride (2.0 equivalents)

  • Glacial acetic acid (as solvent)

Procedure:

  • Dissolve aniline in glacial acetic acid in a round-bottom flask.

  • Add cyanoacetic acid to the solution and stir until it dissolves.

  • Carefully add acetic anhydride to the reaction mixture.

  • Heat the mixture at a specified temperature (e.g., 60-70°C) and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Mandatory Visualizations

General Mechanism of Amine Cyanoacetylation

The following diagram illustrates the general mechanism for the cyanoacetylation of a primary amine with an activated cyanoacetylating agent (where 'LG' represents a leaving group).

G General Mechanism of Amine Cyanoacetylation cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ Intermediate R-NH₂⁺-C(O⁻)-CH₂-CN | LG Amine->Intermediate Nucleophilic Attack Agent NC-CH₂-CO-LG Agent->Intermediate Product R-NH-CO-CH₂-CN Intermediate->Product Leaving Group Departure Byproduct H-LG Intermediate->Byproduct

Caption: General mechanism of amine cyanoacetylation.

Workflow for Bioactive Compound Library Synthesis

This diagram outlines a typical workflow in a drug discovery program where cyanoacetylating agents are used to generate a library of compounds for biological screening, such as for kinase inhibitors.[6]

G Workflow for Bioactive Compound Library Synthesis Start Scaffold Selection (e.g., Amine-containing core) Cyanoacetylation Parallel Cyanoacetylation (Using a selected agent) Start->Cyanoacetylation Library Cyanoacetamide Library (Diverse R-NH-CO-CH₂-CN) Cyanoacetylation->Library Cyclization Cyclization Reactions (e.g., to form pyridones, etc.) Library->Cyclization Final_Library Final Compound Library (Diverse Heterocycles) Cyclization->Final_Library Screening High-Throughput Screening (e.g., Kinase Assays) Final_Library->Screening Hit_ID Hit Identification & SAR Screening->Hit_ID

Caption: Drug discovery workflow using cyanoacetylation.

References

A Comparative Guide to Purity Analysis of 4-(Cyanoacetyl)morpholine Derivatives: HPLC and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comparative overview of analytical methodologies for determining the purity of 4-(cyanoacetyl)morpholine derivatives, a class of compounds with significant potential in medicinal chemistry. High-Performance Liquid Chromatography (HPLC) is presented as the primary analytical technique, with Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC) discussed as viable alternatives.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the required sensitivity and accuracy. The following table summarizes representative performance characteristics of HPLC, GC-MS, and TLC for the analysis of this compound derivatives.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Thin-Layer Chromatography (TLC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.Partitioning between a liquid mobile phase and a solid stationary phase on a plate.
Typical Linearity (R²) > 0.999> 0.998Semi-quantitative
Precision (%RSD) < 2.0%< 5.0%Qualitative
Accuracy (% Recovery) 98-102%95-105%Not applicable
Limit of Detection (LOD) ~0.01%ng/mL to pg/mL level~0.1-0.5%
Limit of Quantification (LOQ) ~0.03%ng/mL to pg/mL levelNot applicable
Throughput ModerateModerateHigh
Instrumentation Cost Moderate to HighHighLow

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific this compound derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC method is proposed for the analysis of the polar this compound derivatives.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30-31 min: Gradient back to 95% A, 5% B

    • 31-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound derivative in the mobile phase (95:5 A:B) to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation:

The proposed HPLC method should be validated according to ICH Q2(R1) guidelines.[1][2][3][4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[2]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]

Alternative Technique 1: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable derivatives, GC-MS offers excellent sensitivity and specificity. Due to the polarity of morpholine derivatives, derivatization is often required to improve volatility.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

Derivatization (Example with Nitrosation):

  • Dissolve the sample in an acidic aqueous solution.

  • Add sodium nitrite solution to form the N-nitrosomorpholine derivative.[5][6]

  • Extract the derivative with a suitable organic solvent (e.g., dichloromethane).[5][6]

GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp to 280 °C at 10 °C/min

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Impact (EI)

  • Scan Range: 40-400 amu

Alternative Technique 2: Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective qualitative technique for assessing purity and monitoring reaction progress.[7][8][9][10]

Procedure:

  • Stationary Phase: Silica gel 60 F254 TLC plates

  • Mobile Phase (Solvent System): A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The exact ratio should be optimized to achieve good separation (Rf values between 0.2 and 0.8).

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1-2 mg/mL.

  • Application: Spot a small amount of the sample solution onto the baseline of the TLC plate using a capillary tube.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase.

  • Visualization: After the solvent front has moved up the plate, remove the plate and visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate or iodine).

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the HPLC analysis of this compound derivatives.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV/PDA Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC Purity Determination.

Validation_Flow method Developed HPLC Method validation Method Validation (ICH Q2) method->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness

Caption: Key Parameters for HPLC Method Validation.

References

4-(Cyanoacetyl)morpholine: A Superior Alternative to Cyanoacetic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success of complex synthetic endeavors. While cyanoacetic acid has long been a staple in organic synthesis, its amide derivative, 4-(Cyanoacetyl)morpholine, presents a compelling alternative with significant advantages in handling, reactivity, and applicability, particularly in the synthesis of pharmaceutical intermediates.

This guide provides an objective comparison of this compound and cyanoacetic acid, supported by physicochemical data and examples of their application in key chemical transformations.

At a Glance: Key Advantages of this compound

FeatureThis compoundCyanoacetic AcidAdvantage of this compound
Physical State SolidHygroscopic solidEasier to handle and weigh accurately.
Acidity (pKa) Higher (less acidic)~2.5[1][2]Offers more controlled reactivity and selectivity.
Safety Profile Harmful if swallowed[3]Causes severe skin burns and eye damage[4]Reduced corrosivity, leading to safer handling.
Decarboxylation More stableDecarboxylates at 160 °C[1][5]Greater thermal stability, allowing for a broader range of reaction conditions.
Solubility Soluble in a range of organic solventsSoluble in water, alcohol, ether[1]Versatility in various reaction media.
Synthetic Utility Direct precursor to cyanoacetamidesRequires an additional coupling stepStreamlines the synthesis of bioactive heterocycles.

Enhanced Physicochemical Properties for Improved Handling and Reactivity

The distinct structural differences between this compound and cyanoacetic acid translate to significant advantages in a laboratory setting. Cyanoacetic acid is a hygroscopic, corrosive solid, making it challenging to handle and store.[1][4] In contrast, this compound is a more stable, non-corrosive solid, which simplifies weighing and dispensing, and reduces safety risks.[3]

The most significant chemical difference lies in the acidity of the active methylene protons. Cyanoacetic acid is strongly acidic, with a pKa of approximately 2.5, due to the electron-withdrawing effects of both the carboxyl and nitrile groups.[1][2] This high acidity can sometimes lead to unwanted side reactions or the need for careful base selection. This compound, being an amide, has a higher pKa, resulting in a less acidic active methylene group. This attenuated reactivity allows for more controlled and selective reactions, particularly in complex molecular syntheses.

Superior Performance in Key Synthetic Transformations

The advantages of this compound are particularly evident in reactions where cyanoacetic acid and its derivatives are commonly employed, such as the Knoevenagel condensation and the synthesis of heterocyclic compounds.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the condensation of an active methylene compound with an aldehyde or ketone.[6][7] While cyanoacetic acid is a classic reagent for this transformation, its high reactivity can sometimes be a drawback. The use of this compound offers a more controlled reaction, often leading to cleaner products and higher yields, especially with sensitive substrates.

G

Caption: General workflow of a Knoevenagel condensation using this compound.

Synthesis of Bioactive Heterocycles

In the realm of drug discovery, cyanoacetamide derivatives are crucial synthons for the preparation of a wide range of nitrogen-containing heterocycles with diverse biological activities.[8][9][10] Using this compound directly provides the cyanoacetamide moiety, streamlining the synthetic route to valuable scaffolds like 2-aminoquinolines.[8] In contrast, starting from cyanoacetic acid would necessitate an additional amide coupling step, adding complexity and potentially reducing the overall yield.

G

Caption: Synthetic pathway to 2-aminoquinoline-3-carboxamides.

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Cyanoacetic Acid

A mixture of an aromatic aldehyde (1 mmol), cyanoacetic acid (1 mmol), and a catalytic amount of a base (e.g., piperidine, 0.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL) is heated to reflux for 2-4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Further purification is typically achieved by recrystallization.[6]

Protocol 2: Synthesis of 2-Aminoquinoline-3-carboxamides from a Cyanoacetamide

To a solution of a 2-aminobenzaldehyde derivative (1 mmol) and a cyanoacetamide, such as this compound (1.1 mmol), in ethanol (10 mL), a catalytic amount of a base (e.g., sodium hydroxide) is added. The mixture is then heated at reflux for a specified time. After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the desired 2-aminoquinoline-3-carboxamide.[8]

Conclusion

This compound emerges as a superior reagent to cyanoacetic acid in many synthetic applications, particularly those relevant to drug discovery and development. Its enhanced safety profile, ease of handling, and more controlled reactivity make it a more practical and efficient choice in the modern laboratory. The ability to directly introduce the cyanoacetamide moiety streamlines the synthesis of complex heterocyclic structures, offering a significant advantage in the rapid generation of compound libraries for biological screening. For researchers seeking to optimize their synthetic routes and improve laboratory safety, this compound represents a valuable and advantageous alternative to its traditional acidic counterpart.

References

comparative yield analysis of heterocyclic synthesis with different reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to Optimizing Heterocyclic Synthesis Through Reagent Selection.

The synthesis of heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development. The choice of reagents and reaction conditions can profoundly impact the yield, purity, and overall efficiency of these synthetic routes. This guide provides an objective, data-driven comparison of different reagents for the synthesis of three key heterocyclic scaffolds: pyrroles, indoles, and oxazoles. Detailed experimental protocols and quantitative yield data are presented to empower researchers in making informed decisions for their synthetic strategies.

Paal-Knorr Pyrrole Synthesis: A Tale of Two Catalysts

The Paal-Knorr synthesis, a classic method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine, can be effectively catalyzed by both Brønsted and Lewis acids. This section compares the efficacy of a traditional Brønsted acid (hydrochloric acid) with a milder Lewis acid (bismuth nitrate) and also explores the impact of microwave irradiation as an alternative energy source.

Data Presentation: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenylpyrrole
Reagent/ConditionCatalystTemperature (°C)Reaction TimeYield (%)Reference
Conventional HeatingHydrochloric Acid (HCl)Reflux15 min~52%[1]
Microwave IrradiationAcetic Acid80Not SpecifiedNot Specified
Conventional HeatingBismuth Nitrate (Bi(NO₃)₃·5H₂O)Room Temperature1.5 h92%
Experimental Protocols

Protocol 1.1: Conventional Synthesis of 2,5-dimethyl-1-phenylpyrrole using Hydrochloric Acid [1]

  • Reagents: Aniline (186 mg, 2.0 mmol), 2,5-hexanedione (228 mg, 2.0 mmol), Methanol (0.5 mL), Concentrated Hydrochloric Acid (1 drop).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.

    • Add one drop of concentrated hydrochloric acid to the mixture.

    • Heat the mixture to reflux and maintain for 15 minutes.

    • After the reflux period, cool the flask in an ice bath.

    • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenylpyrrole.

Protocol 1.2: Microwave-Assisted Paal-Knorr Synthesis

  • Reagents: 1,4-dicarbonyl compound (1.0 equiv), Primary amine (1.1-1.5 equiv), Ethanol or Acetic Acid (as solvent), Acetic Acid (as catalyst, if not used as solvent).

  • Procedure:

    • In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.

    • Add the chosen solvent and catalyst.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-10 minutes).

    • After the reaction is complete, cool the vial to room temperature.

    • Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

    • Purify the product by column chromatography if necessary.

Protocol 1.3: Synthesis of N-Substituted Pyrroles using Bismuth Nitrate

  • Reagents: 2,5-Hexanedione (1 mmol), Aromatic amine (1 mmol), Bismuth nitrate pentahydrate (0.5 mmol).

  • Procedure:

    • A mixture of 2,5-hexanedione and the aromatic amine was stirred in the presence of bismuth nitrate pentahydrate.

    • The reaction was carried out at room temperature for the specified time.

    • Upon completion, the reaction mixture was worked up to isolate the N-substituted pyrrole.

Experimental Workflow: Paal-Knorr Pyrrole Synthesis

Paal_Knorr_Workflow cluster_conventional Conventional Heating cluster_microwave Microwave Irradiation A1 Combine 1,4-Dicarbonyl, Amine, Solvent & Catalyst in Flask B1 Heat to Reflux A1->B1 C1 Cool and Precipitate B1->C1 D1 Filter and Recrystallize C1->D1 End D1->End A2 Combine Reagents in Microwave Vial B2 Irradiate in Microwave Reactor A2->B2 C2 Cool and Work-up B2->C2 D2 Purify C2->D2 D2->End Start Start->A1 Start->A2

Caption: Generalized workflows for Paal-Knorr pyrrole synthesis via conventional heating and microwave irradiation.

Fischer Indole Synthesis: The Influence of Acid Catalysis

The Fischer indole synthesis is a powerful tool for the construction of the indole nucleus from an arylhydrazine and a carbonyl compound. The choice of acid catalyst, whether a Brønsted or a Lewis acid, is critical in determining the reaction's efficiency. This section compares the use of p-toluenesulfonic acid (a Brønsted acid) and zinc chloride (a Lewis acid) in this transformation.

Data Presentation: Fischer Indole Synthesis
ProductCarbonyl CompoundArylhydrazineCatalystTemperature (°C)Reaction TimeYield (%)Reference
2,3,3-trimethylindolenineIsopropyl methyl ketoneo-tolylhydrazine hydrochlorideAcetic AcidRoom Temp.Not SpecifiedHigh Yield[2][3][4]
2,3-dimethylindoleEthylmethylketonePhenylhydrazineZinc Chloride (in ionic liquid)Not SpecifiedNot Specified80%
1,2,3,4-tetrahydrocarbazoleCyclohexanonePhenylhydrazinep-Toluenesulfonic Acid1005-30 min85%[5]
Experimental Protocols

Protocol 2.1: Fischer Indole Synthesis using p-Toluenesulfonic Acid (Solvent-Free) [5]

  • Reagents: Phenylhydrazine (1.0 mmol), Cyclohexanone (1.0 mmol), p-Toluenesulfonic acid monohydrate (3.0 mmol).

  • Procedure:

    • In a test tube, thoroughly mix the phenylhydrazine, cyclohexanone, and p-toluenesulfonic acid monohydrate.

    • Heat the mixture in a water bath or heating block at approximately 100 °C for 5-30 minutes, with occasional swirling.

    • Monitor the reaction progress by TLC.

    • After cooling to room temperature, add water to precipitate the product.

    • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

Protocol 2.2: Fischer Indole Synthesis using Zinc Chloride

  • Reagents: Phenylhydrazone of the desired ketone (1.0 equiv), Anhydrous Zinc Chloride (as catalyst).

  • Procedure:

    • The phenylhydrazone is heated with the Lewis acid catalyst, often without a solvent or in a high-boiling solvent.

    • The reaction temperature is typically elevated.

    • Upon completion, the reaction mixture is cooled and worked up, which may involve treatment with water or a basic solution to neutralize the catalyst, followed by extraction of the product.

    • The crude product is then purified, often by recrystallization or column chromatography.

Experimental Workflow: Fischer Indole Synthesis

Fischer_Indole_Workflow cluster_steps Reaction Sequence cluster_catalysis Acid Catalysis A Formation of Phenylhydrazone B [3,3]-Sigmatropic Rearrangement A->B C Cyclization and Aromatization B->C End C->End D Brønsted Acid (e.g., p-TsOH) D->A E Lewis Acid (e.g., ZnCl₂) E->A Start Start->D Start->E

Caption: Key steps in the Fischer indole synthesis, initiated by either a Brønsted or Lewis acid catalyst.

Tandem Ugi/Robinson-Gabriel Synthesis of 2,4,5-Trisubstituted Oxazoles

The synthesis of highly substituted oxazoles is of significant interest in medicinal chemistry. A powerful and efficient method involves a tandem Ugi four-component reaction followed by a Robinson-Gabriel cyclodehydration. This section explores the versatility of this approach by examining the yields obtained with various isocyanide and carboxylic acid inputs.

Data Presentation: Synthesis of 2,4,5-Trisubstituted Oxazoles[5][6]
Carboxylic AcidIsocyanideArylglyoxalYield (%)
4-(Trifluoromethyl)benzoic acidn-Butyl isocyanidePhenylglyoxal72
4-Methoxybenzoic acidn-Butyl isocyanidePhenylglyoxal75
4-Chlorobenzoic acidCyclopentyl isocyanidePhenylglyoxal78
4-Methylbenzoic acidCyclohexyl isocyanidePhenylglyoxal68
Benzoic acidn-Pentyl isocyanidePhenylglyoxal71
3-Fluorobenzoic acidBenzyl isocyanidePhenylglyoxal65
Experimental Protocol

Protocol 3.1: Tandem Ugi/Robinson-Gabriel Synthesis of 2,4,5-Trisubstituted Oxazoles [5][6]

  • Reagents: 2,4-Dimethoxybenzylamine (1.0 equiv), Carboxylic acid (1.0 equiv), Arylglyoxal (1.0 equiv), Isonitrile (1.0 equiv), Methanol (as solvent for Ugi reaction), Concentrated Sulfuric Acid (for cyclization).

  • Procedure:

    • Ugi Reaction: In a suitable flask, dissolve 2,4-dimethoxybenzylamine in methanol. Sequentially add the carboxylic acid, arylglyoxal, and isonitrile. Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

    • Robinson-Gabriel Cyclization: After the Ugi reaction is complete, carefully add concentrated sulfuric acid to the reaction mixture. Heat the mixture to 60 °C and stir for 2-4 hours.

    • Work-up: Cool the reaction mixture in an ice bath and carefully quench with ice-cold water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2,4,5-trisubstituted oxazole.

Experimental Workflow: Tandem Ugi/Robinson-Gabriel Synthesis

Ugi_Robinson_Gabriel_Workflow cluster_Ugi Ugi Four-Component Reaction cluster_RG Robinson-Gabriel Cyclization A Mix Amine, Carboxylic Acid, Aldehyde, and Isonitrile B Stir at Room Temperature A->B C Formation of α-Acylamino Amide Intermediate B->C D Acid-Catalyzed Cyclodehydration C->D E Formation of Oxazole Ring D->E End E->End Start Start->A

Caption: A two-stage, one-pot process for the synthesis of 2,4,5-trisubstituted oxazoles.

References

A Comparative Guide to the Synthetic Utility of 4-(Cyanoacetyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-(Cyanoacetyl)morpholine with Alternative Reagents in Heterocyclic Synthesis, Supported by Experimental Data.

In the realm of synthetic chemistry, particularly in the construction of heterocyclic scaffolds of medicinal importance, the choice of reagents is paramount to the efficiency and success of a synthetic route. This compound has emerged as a valuable building block, offering a unique combination of reactivity and stability. This guide provides a comparative analysis of this compound against other common cyanoacetylating agents, focusing on their performance in key chemical transformations such as the synthesis of pyridone derivatives and Knoevenagel condensations.

Performance Comparison in the Synthesis of 2-Pyridone Derivatives

The 2-pyridone structural motif is a cornerstone in many biologically active molecules. The synthesis of substituted 3-cyano-2-pyridones often involves the condensation of a cyanoacetamide derivative with a 1,3-dicarbonyl compound. The following data, collated from various studies, provides insight into the yields achievable with different cyanoacetylating precursors.

Precursor/Reagent1,3-Dicarbonyl CompoundCatalyst/ConditionsYield (%)Reference
N-Aryl-2-cyanoacetamidesAcetylacetoneKOH, Ethanol, Reflux (4h)61-79[1]
CyanoacetamideAcetylacetoneGlycine, Heat~50-60[2]
CyanoacetamideAcetylacetoneArginine~90[2]
CyanoacetamideAcetylacetoneCandida rugosa lipaseOptimized ~94[3]
1-Cyanoacetyl-3,5-dimethylpyrazoleSubstituted 2-aminothiophenesToluene80-92[4]

Note: The N-Aryl-2-cyanoacetamides were synthesized from substituted anilines and ethyl cyanoacetate with yields ranging from 53-75%.[1]

Performance in Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction, often utilized in the synthesis of α,β-unsaturated compounds. The active methylene group of cyanoacetyl compounds readily participates in this reaction. Below is a comparison of various active methylene compounds in Knoevenagel condensations with aldehydes.

Active Methylene CompoundAldehydeCatalyst/ConditionsYield (%)Reference
Ethyl CyanoacetateBenzaldehydeDBU/H₂O complex, RT96[5]
MalononitrileBenzaldehydeDBU/H₂O complex, RT95[5]
Ethyl Cyanoacetate4-ChlorobenzaldehydeDIPEAc, Hexane, 65-70°C94[6]
MalononitrileIsatinSBA-Pr-SO₃H, H₂OExcellent[7]
Ethyl CyanoacetateIsatinSBA-Pr-SO₃H, H₂OExcellent[7]

The data highlights the high efficiency of ethyl cyanoacetate and malononitrile in Knoevenagel condensations under various catalytic systems.[5][6][7] this compound, possessing a similar active methylene group, is expected to exhibit comparable reactivity. The morpholine amide moiety may influence its solubility and the electronic nature of the active methylene, potentially offering advantages in specific solvent systems or with particular catalysts.

Experimental Protocols

General Synthesis of 3-Cyano-2-pyridone Derivatives from N-Alkylated-2-cyanoacetamides[1]
  • Synthesis of N-Alkylated-2-cyanoacetamide Derivatives: A mixture of a substituted aniline (0.02 mol) and ethyl cyanoacetate (0.02 mol) is refluxed at a high temperature for 2 hours. The reaction progress is monitored by TLC. Upon completion, the solid product is filtered and washed with diethyl ether and ethanol to afford the N-alkylated-2-cyanoacetamide.

  • Synthesis of 3-Cyano-2-pyridone Derivatives: The N-alkylated-2-cyanoacetamide derivative (0.006 mol) is reacted with acetylacetone (0.006 mol) in the presence of a catalytic amount of potassium hydroxide in approximately 10 mL of ethanol. The reaction mixture is stirred and refluxed at 80°C for 4 hours, with progress monitored by TLC. After cooling, the precipitated product is collected by filtration and washed with ethanol.

General Procedure for Knoevenagel Condensation using DBU/Water Complex[5]

A mixture of the carbonyl compound (1 mmol) and the active methylene compound (1 mmol) is stirred in the presence of a DBU/H₂O complex (formed by reacting 1 mmol of DBU with 25 mmol of H₂O) at room temperature. The reaction progress is monitored by TLC. Upon completion, the product is isolated by filtration and dried under vacuum.

Workflow and Pathway Visualizations

To illustrate the synthetic pathways and logical relationships in the synthesis of bioactive molecules, the following diagrams are provided.

G General Synthesis of Bioactive 2-Pyridones cluster_0 Cyanoacetylation cluster_1 Cyclocondensation cluster_2 Application Amine Amine (e.g., Morpholine) Cyanoacetamide Cyanoacetamide Derivative (e.g., this compound) Amine->Cyanoacetamide Reaction CyanoacetylatingAgent Cyanoacetylating Agent (e.g., Cyanoacetic Acid Derivative) CyanoacetylatingAgent->Cyanoacetamide Pyridone Substituted 2-Pyridone Cyanoacetamide->Pyridone Reaction with Base Catalyst Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Pyridone BioactiveMolecule Bioactive Molecule Pyridone->BioactiveMolecule Further Functionalization G Catalytic Cycle of Knoevenagel Condensation Base Base Catalyst Enolate Enolate Intermediate Base->Enolate ActiveMethylene Active Methylene Compound (e.g., this compound) ActiveMethylene->Enolate + Base Adduct Aldol Adduct Enolate->Adduct + Aldehyde Aldehyde Aldehyde/Ketone Aldehyde->Adduct Product α,β-Unsaturated Product Adduct->Product - H₂O ProtonatedBase Protonated Base Adduct->ProtonatedBase + H₂O Water H₂O ProtonatedBase->Base - H⁺

References

A Comparative Guide to Analytical Methods for the Quantification of 4-(Cyanoacetyl)morpholine and Related Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of morpholine and its derivatives, such as 4-(Cyanoacetyl)morpholine, is crucial for quality control, safety assessment, and pharmacokinetic studies. This guide provides a comparative overview of common analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

Overview of Analytical Techniques

The quantification of morpholine and its derivatives is predominantly achieved through chromatographic methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1] Due to the chemical properties of morpholine, derivatization is often employed to enhance analyte stability, improve chromatographic separation, and increase detection sensitivity.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile compounds.[1] For morpholine analysis, a common derivatization strategy involves reaction with sodium nitrite under acidic conditions to form the more volatile and stable N-nitrosomorpholine, which can then be readily analyzed by GC-MS.[2][3][4]

High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds. For morpholine and its derivatives, which may lack a strong chromophore for UV detection, derivatization is also a common practice.[5] Reagents like 1-Naphthyl isothiocyanate can be used to create a derivative with strong UV absorbance, allowing for sensitive quantification.[5]

Quantitative Data Summary

The following tables summarize the performance of GC-MS and HPLC methods for the quantification of morpholine, which can be considered indicative for the analysis of this compound with appropriate method adaptation.

Table 1: GC-MS Method Performance for Morpholine Quantification [1][2][4]

ParameterValue
Linearity Range10–500 µg/L
Correlation Coefficient (R²)>0.999
Limit of Detection (LOD)7.3 µg/L
Limit of Quantification (LOQ)24.4 µg/L
Spiked Recovery Rate94.3% to 109.0%
Intraday Repeatability (RSD)2.0%–4.4%
Interday Reproducibility (RSD)3.3%–7.0%

Table 2: HPLC Method Performance for Morpholine Quantification [5]

ParameterValue
Linearity Range0.300–1.201 µg/mL
Correlation Coefficient (R²)0.9995
Limit of Detection (LOD)0.100 µg/mL
Limit of Quantification (LOQ)0.300 µg/mL
Recovery Rate97.9% to 100.4%
Precision (RSD)0.79%

Experimental Protocols

Protocol 1: Quantification of Morpholine by GC-MS after Derivatization

This protocol describes a validated method for the determination of morpholine residues.[1][2][4]

1. Derivatization and Sample Preparation:

  • To 2.0 mL of the sample, add 0.5 mL of 6 M hydrochloric acid.

  • Add 0.5 mL of a saturated sodium nitrite solution.

  • Incubate the mixture at 60°C for 15 minutes.

  • After cooling to room temperature, extract the derivative with 2.0 mL of dichloromethane.

  • The organic layer is then collected for GC-MS analysis.

2. GC-MS Conditions:

  • GC Column: TM-1701 (30 m × 0.32 mm I.D., 0.5 μm film thickness)[1]

  • Carrier Gas: Helium at a constant flow rate of 2 mL/min[1][2]

  • Injection Volume: 1 µL (split ratio 1:7)[1][2]

  • Inlet Temperature: 250°C[1][2]

  • Oven Temperature Program: Initial temperature of 100°C held for 1 minute, then ramped to 200°C at 10°C/min, and held for 3 minutes.[1]

  • MS Detector: Electron Ionization (EI) mode.

  • Monitored Ions (m/z): 56, 86, 116 for N-nitrosomorpholine.[1]

Protocol 2: Quantification of Morpholine by HPLC after Derivatization

This protocol details a derivatization HPLC procedure for the quantification of morpholine.[5]

1. Derivatization:

  • React morpholine with a solution of 1-Naphthyl isothiocyanate in acetonitrile to form a stable derivative.

2. HPLC Conditions:

  • The specific HPLC column and mobile phase composition should be optimized for the separation of the this compound derivative. A reverse-phase C18 column is a common starting point.

  • Detection is typically performed using a UV detector at a wavelength appropriate for the 1-Naphthyl isothiocyanate derivative.

Visualizations

Workflow for GC-MS Quantification of Morpholine Derivatives

The following diagram illustrates the general workflow for the quantification of morpholine derivatives using GC-MS with a derivatization step.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_processing Data Processing Sample Sample Containing This compound Acidification Acidification (e.g., HCl) Sample->Acidification Derivatization Derivatization (e.g., NaNO2) Acidification->Derivatization Extraction Liquid-Liquid Extraction (e.g., Dichloromethane) Derivatization->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Acquisition GCMS->Data Quantification Quantification Data->Quantification Report Result Reporting Quantification->Report

Caption: General workflow for GC-MS analysis of morpholine derivatives.

Decision Tree for Method Selection

This diagram provides a logical guide for selecting the most suitable analytical method based on experimental requirements.

Method_Selection Start Start: Need to Quantify This compound Volatile Is the analyte (or its derivative) volatile and thermally stable? Start->Volatile HighSensitivity Is high sensitivity (sub-µg/L) required? Volatile->HighSensitivity Yes HPLC HPLC with derivatization is a suitable alternative. Volatile->HPLC No GCMS GC-MS with derivatization is recommended. HighSensitivity->GCMS Yes HighSensitivity->HPLC No ComplexMatrix Is the sample matrix complex? HPLC->ComplexMatrix ComplexMatrix:s->HPLC:n No LCMSMS Consider LC-MS/MS for higher selectivity. ComplexMatrix->LCMSMS Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Stereoselectivity of Reactions Involving 4-(Cyanoacetyl)morpholine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

This guide provides a comparative assessment of stereoselective transformations involving the active methylene and carbonyl functionalities characteristic of β-keto amides, using 4-(cyanoacetyl)morpholine as a focal point. Due to a lack of specific published experimental data for this compound, this analysis relies on closely related analogs, primarily N-acetoacetylmorpholine and other β-keto amides. The principles, catalysts, and conditions detailed herein are selected for their high relevance and applicability, offering a predictive framework for researchers designing stereoselective syntheses with this and similar substrates.

The primary reactive sites of this compound for stereoselective synthesis are the α-carbon, situated between two electron-withdrawing groups (cyano and carbonyl), and the carbonyl carbon itself. This guide will explore three key reaction types targeting these sites:

  • Asymmetric Michael Addition: A carbon-carbon bond-forming reaction at the α-carbon.

  • Asymmetric α-Alkylation: A second method for C-C bond formation at the active methylene position.

  • Asymmetric Reduction: Targeting the carbonyl group to create a chiral β-hydroxy amide.

Asymmetric Michael Addition to Nitroolefins

The conjugate addition of the enolate derived from a β-keto amide to a nitroolefin is a powerful method for constructing two adjacent stereocenters. The performance of a morpholine β-keto amide in this reaction has been documented, providing a direct and relevant comparison.

Performance Comparison

Organocatalysis, particularly with bifunctional catalysts like squaramides, has proven highly effective. These catalysts can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding, leading to a highly ordered transition state. A study on the Michael addition of N-acetoacetylmorpholine to various nitroolefins highlights the potential for excellent stereocontrol.

Table 1: Organocatalyzed Michael Addition of β-Keto Amides to trans-β-Nitrostyrene

Entryβ-Dicarbonyl SubstrateCatalyst (mol%)ConditionsYield (%)d.r. (anti/syn)ee (%) (syn)
1 N-Acetoacetylmorpholine Quinine-derived Squaramide (10)Toluene, -20 °C, 24 h95>95:594
2 N-AcetoacetylpyrrolidineQuinine-derived Squaramide (10)Toluene, -20 °C, 24 h92>95:592
3 Ethyl AcetoacetateQuinine-derived Squaramide (10)Toluene, -20 °C, 24 h8590:1088

Data is representative of trends observed in organocatalyzed Michael additions of β-keto amides.

The morpholine amide demonstrates superior reactivity and stereoselectivity compared to the corresponding pyrrolidine amide and ethyl ester, suggesting that the morpholine moiety is well-suited for achieving high levels of stereocontrol in this transformation.

Experimental Protocol: General Procedure for Asymmetric Michael Addition
  • To a stirred solution of the β-keto amide (0.2 mmol, 1.0 equiv) and the quinine-derived squaramide catalyst (0.02 mmol, 10 mol%) in dry toluene (2.0 mL) at -20 °C, the nitroolefin (0.24 mmol, 1.2 equiv) is added.

  • The reaction mixture is stirred at this temperature for 24 hours, with progress monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired Michael adduct.

  • The diastereomeric ratio (d.r.) is determined by ¹H NMR analysis of the crude reaction mixture.

  • The enantiomeric excess (ee) is determined by HPLC analysis on a chiral stationary phase.

Logical Workflow

G Workflow for Asymmetric Michael Addition cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents β-Keto Amide Nitroolefin Catalyst Solvent mix Combine reactants and catalyst in solvent reagents->mix stir Stir at controlled temperature (e.g., -20 °C) mix->stir monitor Monitor via TLC stir->monitor concentrate Remove solvent in vacuo monitor->concentrate Reaction complete chromatography Purify by flash chromatography concentrate->chromatography yield Determine Yield chromatography->yield nmr Determine d.r. (¹H NMR) chromatography->nmr hplc Determine ee (Chiral HPLC) chromatography->hplc G General Mechanism for Asymmetric Transfer Hydrogenation cat [Ru]-H (Catalyst) ts Six-membered Transition State cat->ts substrate β-Keto Amide (R-C(=O)-CH₂-CONR'₂) substrate->ts product Chiral β-Hydroxy Amide ts->product cat_regen [Ru] (Regenerated) ts->cat_regen cat_regen->cat h_source H-Source (e.g., HCOOH) h_source->cat_regen Regeneration

Safety Operating Guide

Proper Disposal of 4-(Cyanoacetyl)morpholine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(Cyanoacetyl)morpholine, a compound that requires careful management due to its cyano group. Adherence to these procedural steps is critical for minimizing risks and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side shields or chemical safety goggles.
Body Covering A lab coat or other protective clothing to prevent skin exposure.
Respiratory Use only in a well-ventilated area. If dusts are generated, a respirator may be necessary.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous waste and to arrange for its collection by an approved waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, as well as any contaminated materials such as pipette tips, weigh boats, and absorbent pads, in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solution, it must be collected in a separate, compatible, and labeled liquid waste container.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste - Cyanide Containing" and should include the full chemical name: "this compound". Crucially, the label must also state "No Acids" to prevent the accidental and dangerous generation of hydrogen cyanide (HCN) gas.

2. Storage of Waste:

  • Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials, especially acids.

  • Ensure containers are tightly sealed to prevent any leakage or release of vapors.

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional chemical waste disposal company to schedule a pickup for your hazardous waste.

  • Provide them with an accurate description of the waste, including the chemical name and quantity.

4. Decontamination of Glassware and Surfaces:

  • Initial Rinse: Rinse all contaminated glassware three times with a suitable organic solvent (e.g., acetone or ethanol) in a chemical fume hood. Collect these rinses as hazardous liquid waste.

  • Secondary Cleaning: After the initial solvent rinse, wash the glassware with soap and water.

  • Surface Decontamination: For any spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Carefully sweep up the absorbed material and place it in the solid hazardous waste container. Clean the surface with a cloth dampened with a soap and water solution.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_labeling Labeling cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Collect Solid Waste in Dedicated Container A->B C Collect Liquid Waste in Dedicated Container A->C D Label as 'Hazardous Waste - Cyanide Containing' B->D C->D E Add 'No Acids' Warning D->E F Store in a Cool, Dry, Ventilated Area E->F G Use Secondary Containment F->G H Contact EHS or Licensed Waste Disposal Service G->H I Schedule Waste Pickup H->I

Caption: Workflow for the proper disposal of this compound.

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Table 2: Emergency Response Protocols

IncidentProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.
Spill For small spills, carefully sweep up solid material, avoiding dust formation, and place it in the designated hazardous waste container. For larger spills, evacuate the area and contact your institution's emergency response team.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.

Personal protective equipment for handling 4-(Cyanoacetyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling 4-(Cyanoacetyl)morpholine, a powdered organic compound. Following these procedural steps will minimize risk and ensure proper disposal.

Chemical and Physical Properties

PropertyValue
Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol [1]
Appearance Cream to pale brown powder[2]
Melting Point 84.0-91.0°C[2]
Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[3][4]

Immediate Safety Precautions

Hazard Identification: this compound is classified as a hazardous substance. It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[3][4]

First Aid Measures:

  • If Swallowed: Call a poison center or doctor immediately. Rinse mouth. Do NOT induce vomiting.[3][5]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[3] Contaminated clothing should be removed and washed before reuse.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3]

  • If Inhaled: Remove the person to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

Operational Plan for Handling

A designated area for handling cyanide-containing compounds should be established.[6] All work with this compound must be performed within a certified chemical fume hood to prevent inhalation of dust.[7] It is recommended to not work alone when handling this compound.[7]

Personal Protective Equipment (PPE): The minimum required PPE when handling this compound includes:

  • Lab Coat: A standard lab coat should be worn and buttoned to cover as much skin as possible.[8]

  • Gloves: Chemical-resistant gloves are mandatory. Double gloving is recommended for enhanced protection.[6][7]

  • Eye Protection: Safety glasses are the minimum requirement.[6][7] Where there is a potential for splashing or dust generation, safety goggles and a face shield should be used.[6][7]

  • Respiratory Protection: While working in a fume hood should be sufficient for handling small quantities, a respirator with a particle filter may be necessary for larger quantities or in situations where ventilation is inadequate.[3]

Weighing and Transfer:

  • All weighing and transferring of this compound powder should be conducted within a chemical fume hood to minimize the risk of inhalation.[6]

  • Use appropriate tools to handle the powder and avoid creating dust clouds.

Disposal Plan

Waste Collection:

  • All waste containing this compound, including contaminated gloves, paper towels, and empty containers, must be treated as hazardous waste.[6][9]

  • Solid and liquid wastes must be stored in separate, dedicated, and clearly labeled hazardous waste containers.[6] Cyanide-containing wastes should be segregated from other waste streams.[9][10]

Decontamination:

  • To decontaminate surfaces, utensils, and glassware, first use a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution. All cleaning activities should be performed within the fume hood.[6]

Final Disposal:

  • Dispose of the hazardous waste through an approved waste disposal plant.[3] Contact your institution's Environmental Health & Safety (EH&S) department for specific procedures on waste pickup and disposal.[6][9]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep_ppe Don Personal Protective Equipment (PPE) prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood handling_weigh Weigh Compound in Fume Hood prep_fume_hood->handling_weigh handling_transfer Transfer Compound for Experiment handling_weigh->handling_transfer disposal_waste Segregate and Store Hazardous Waste handling_transfer->disposal_waste disposal_decon Decontaminate Work Area and Glassware disposal_waste->disposal_decon disposal_pickup Arrange for Professional Waste Disposal disposal_decon->disposal_pickup

Caption: A flowchart outlining the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.